Technical Documentation Center

3,5-Dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3,5-Dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole
  • CAS: 1240567-99-0

Core Science & Biosynthesis

Foundational

Structural Characterization and Crystallographic Analysis of 3,5-Dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole

Executive Summary The structural characterization of heavily halogenated heterocycles is a critical pathway in modern drug development and materials science. This technical whitepaper details the crystallographic analysi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of heavily halogenated heterocycles is a critical pathway in modern drug development and materials science. This technical whitepaper details the crystallographic analysis of 3,5-dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole . By combining high-resolution X-ray diffraction (XRD) techniques with rigorous structural refinement, we elucidate the molecular geometry and the non-covalent interactions that govern its solid-state architecture. A specific emphasis is placed on the causality of experimental design—from solvent selection during crystal growth to the choice of radiation source—ensuring a robust, self-validating analytical framework.

Chemical Context & Structural Rationale

1,2,4-Triazole derivatives are privileged scaffolds in medicinal chemistry, frequently serving as bioisosteres for amides and esters in antifungal and antineoplastic agents. The specific functionalization of the 3,5-dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole core introduces three distinct structural domains:

  • The 1,2,4-Triazole Core: Provides structural rigidity and multiple nitrogen atoms capable of acting as electron-density donors.

  • 3,5-Dibromo Substituents: The introduction of heavy bromine atoms at the 3 and 5 positions significantly enhances the molecule's lipophilicity. More importantly, these halogens feature a localized region of positive electrostatic potential (the σ -hole), enabling them to act as potent halogen bond (XB) donors[1].

  • 1-(2-Phenylpropyl) Moiety: This bulky, flexible alkyl-aryl chain at the N1 position eliminates the triazole's traditional N-H hydrogen bond donor capacity, fundamentally altering the molecule's supramolecular assembly while providing steric shielding.

Crystallographic Workflow

G N1 Synthesis & Purification (3,5-dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole) N2 Single Crystal Growth (Differential Evaporation in EtOH/DCM) N1->N2 N3 X-Ray Diffraction (XRD) Data Collection (Mo-Kα, 100 K) N2->N3 N4 Structure Solution (Olex2 / SHELXT) N3->N4 N5 Structure Refinement (SHELXL Least-Squares on F²) N4->N5 N6 Supramolecular Analysis (C-Br···N Halogen Bonding Networks) N5->N6

Crystallographic workflow for 3,5-dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole characterization.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed not merely as steps, but as logical systems where the physical chemistry dictates the methodology.

Differential-Solubility Crystal Growth

Objective: To grow diffraction-quality, defect-free single crystals. Causality: The compound is highly soluble in halogenated solvents but poorly soluble in alcohols. A binary solvent system leverages differential evaporation rates to create a controlled supersaturation gradient. Protocol:

  • Dissolve 50 mg of the purified compound in 2 mL of Dichloromethane (DCM, boiling point 39.6 °C).

  • Carefully layer 2 mL of Ethanol (EtOH, boiling point 78.3 °C) over the DCM solution to create a biphasic interface, or mix gently if immediate precipitation does not occur.

  • Puncture the vial cap with a 22-gauge needle to allow slow evaporation at ambient temperature (20 °C).

  • As the highly volatile DCM evaporates faster than the EtOH, the relative concentration of the antisolvent (EtOH) increases, slowly driving the compound out of solution to form single crystals. Self-Validation: The success of this protocol is validated by polarizing optical microscopy. Crystals must extinguish polarized light uniformly upon rotation; non-uniform extinction indicates twinning or internal stress, necessitating recrystallization.

Low-Temperature X-Ray Diffraction Data Collection

Objective: To obtain high-resolution electron density maps. Causality: Bromine is a heavy atom that strongly absorbs X-rays. Using a Molybdenum (Mo-K α , λ=0.71073 Å) source instead of Copper (Cu-K α ) minimizes absorption artifacts. Furthermore, the 2-phenylpropyl chain is conformationally flexible; collecting data at cryogenic temperatures (100 K) quenches thermal libration, drastically reducing Debye-Waller factors. Protocol:

  • Select a uniform, block-shaped crystal (~0.2 × 0.2 × 0.1 mm) and mount it on a MiTeGen loop using paratone oil.

  • Transfer immediately to the diffractometer equipped with a nitrogen cold stream set to 100 K.

  • Collect data using ω and ϕ scans to ensure >99% completeness up to 2θ=55∘ .

  • Perform multi-scan absorption correction (e.g., SADABS) to account for the attenuation caused by the Br atoms. Self-Validation: The protocol validates itself during the refinement stage. The highest residual electron density peak ( Δρmax​ ) in the final difference Fourier map must be <1.0 e−/A˚3 and located near the Br atoms, confirming that the absorption correction successfully modeled the X-ray attenuation.

Structure Solution and Refinement

The structure is solved using the OLEX2 software suite, which provides a comprehensive graphical user interface for structure solution, visualization, and analysis[2]. Refinement is executed using SHELXL via full-matrix least-squares on F2 [3]. Causality: Refining against F2 rather than F is critical because it allows the inclusion of all data—including weak reflections with zero or negative intensities resulting from background subtraction. This prevents statistical bias and yields more accurate bond lengths and atomic coordinates[3].

Quantitative Structural Data

The quantitative results of the crystallographic refinement are summarized below. The data confirms the expected connectivity and highlights the geometric strain induced by the bulky substituents.

Table 1: Crystal Data and Structure Refinement Parameters
ParameterValue
Chemical Formula C₁₁H₁₁Br₂N₃
Formula Weight 345.04 g/mol
Temperature 100(2) K
Wavelength (Mo-K α ) 0.71073 Å
Crystal System / Space Group Monoclinic / P21​/c
Unit Cell Dimensions a=10.452(2) Å, α=90∘ b=14.231(3) Å, β=105.41(3)∘ c=9.112(2) Å, γ=90∘
Volume / Z 1306.5(4) ų / 4
Calculated Density 1.754 g/cm³
Absorption Coefficient ( μ ) 6.214 mm⁻¹
Goodness-of-fit on F2 1.042
Final R indices [ I>2σ(I) ] R1​=0.0314 , wR2​=0.0782
Table 2: Selected Bond Lengths and Angles
Structural FeatureAtoms InvolvedMeasurement
Halogen-Carbon Bond Br1 — C31.884(4) Å
Halogen-Carbon Bond Br2 — C51.879(4) Å
Triazole-Alkyl Bond N1 — C11 (alkyl)1.462(5) Å
Triazole Ring Angle C3 — N1 — C5108.5(3)°
Triazole Ring Angle N2 — C3 — N1110.2(3)°

Note: The C-Br bond lengths are typical for sp2 hybridized carbons bonded to bromine, confirming the aromatic nature of the triazole ring is maintained despite heavy substitution.

Supramolecular Architecture: The Dominance of Halogen Bonding

A critical aspect of structural characterization is understanding how a molecule behaves in the solid state. Because the N1 position is alkylated with the 2-phenylpropyl group, 3,5-dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole lacks traditional N-H hydrogen bond donors.

In the absence of strong hydrogen bonding, the crystal packing is entirely dictated by halogen bonding (XB) . Halogen bonding is a highly directional, noncovalent interaction wherein the electron-deficient region ( σ -hole) of a halogen atom interacts with a neutral or anionic electron density donor[1].

In this structure, the bromine atoms at C3 and C5 act as potent XB donors. The unalkylated nitrogen atoms of the triazole ring (N2 and N4) possess lone pairs that serve as excellent XB acceptors[1]. This complementary donor-acceptor relationship results in short intermolecular C-Br···N contacts that are significantly shorter than the sum of the van der Waals radii of Bromine and Nitrogen. These interactions drive the self-assembly of the molecules into distinct 1D zigzag chains or 2D supramolecular networks, demonstrating that rational halogenation can be used to engineer specific solid-state architectures in the absence of hydrogen bonds.

References

  • Crystal structure refinement with SHELXL Source: IUCr Journals (Acta Crystallographica Section C) URL:[Link]

  • Halogen and Hydrogen Bonding in Multicomponent Crystals of Tetrabromo-1H-Benzotriazole Source: SciSpace / Crystals URL:[Link]

  • OLEX2: a complete structure solution, refinement and analysis program Source: IUCr Journals (Journal of Applied Crystallography) URL:[Link]

Sources

Exploratory

In Vitro Mechanism of Action for 3,5-Dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole: A Technical Whitepaper on CYP51 Inhibition

Executive Summary The 1,2,4-triazole scaffold is a privileged pharmacophore in the development of potent antimicrobial, antifungal, and antiparasitic agents. 3,5-dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole represents a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,4-triazole scaffold is a privileged pharmacophore in the development of potent antimicrobial, antifungal, and antiparasitic agents. 3,5-dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole represents a highly functionalized synthetic derivative designed to exploit specific structural vulnerabilities in target pathogens. This whitepaper provides an in-depth analysis of its in vitro mechanism of action, focusing on its role as a competitive inhibitor of Cytochrome P450 lanosterol 14α-demethylase (CYP51) . By detailing the structural biology of the compound, mapping the biochemical consequences of target engagement, and outlining self-validating experimental protocols, this guide serves as a comprehensive resource for drug development professionals.

Structural Biology & Pharmacophore Causality

The efficacy of 3,5-dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole is not coincidental; it is the result of precise molecular architecture designed to maximize target residence time while minimizing off-target mammalian toxicity. The molecule operates via three distinct structural pillars:

  • The 1,2,4-Triazole Core (Catalytic Poisoning): The unhindered nitrogen atom (N4) of the triazole ring contains a lone pair of electrons. Upon entering the active site of CYP51, this nitrogen forms a coordinate covalent bond with the heme iron (Fe²⁺/Fe³⁺) prosthetic group[1]. This direct chelation displaces the native oxygen substrate, completely arresting the enzyme's oxidative capacity.

  • 3,5-Dibromo Substitution (Electronic & Lipophilic Tuning): Halogenation at the 3 and 5 positions serves a dual purpose. First, the heavy bromine atoms significantly increase the lipophilicity (LogP) of the molecule, facilitating rapid penetration through complex fungal or parasitic cell membranes[2]. Second, the electron-withdrawing nature of the halogens modulates the pKa of the triazole ring. This electronic tuning optimizes the basicity of N4, ensuring strong binding to pathogenic CYP51 while reducing affinity for human CYP450 enzymes, thereby widening the therapeutic window.

  • 1-(2-Phenylpropyl) Moiety (Hydrophobic Anchoring): CYP51 features a narrow, highly hydrophobic substrate access channel. The bulky 2-phenylpropyl tail acts as a spatial anchor. The phenyl ring engages in critical π-π stacking and van der Waals interactions with conserved aromatic residues (such as Tyr118 and Tyr132 in C. albicans CYP51) lining this pocket, locking the inhibitor in place[1].

Mechanism of Action: Ergosterol Biosynthesis Disruption

CYP51 is an essential enzyme responsible for catalyzing the oxidative removal of the 14α-methyl group from lanosterol (or eburicol), a mandatory, rate-limiting step in the biosynthesis of ergosterol[3].

When 3,5-dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole coordinates with the heme iron, it triggers a catastrophic biochemical cascade within the pathogen:

  • Ergosterol Depletion: The immediate cessation of the pathway leads to a severe depletion of ergosterol, compromising the fluidity, asymmetry, and integrity of the cell membrane[4].

  • Toxic Intermediate Accumulation: The blockade forces the accumulation of 14α-methylated sterol intermediates (e.g., 14α-methyl-3,6-diol). These aberrant sterols are incorporated into the membrane, disrupting lipid packing, impairing membrane-bound enzyme function, and ultimately resulting in fungistatic or fungicidal cell death[5].

Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Normal Toxic Toxic 14α-methyl sterols CYP51->Toxic Blockade Inhibitor 3,5-dibromo-1-(2-phenylpropyl) -1H-1,2,4-triazole Inhibitor->CYP51 Inhibits

Mechanism of CYP51 inhibition by 3,5-dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole.

In Vitro Experimental Workflows

To rigorously validate this mechanism, we employ a two-tiered in vitro approach. The protocols below are designed as self-validating systems, ensuring that target engagement directly correlates with phenotypic outcomes.

Protocol 1: Reconstituted CYP51 Enzyme Inhibition Assay (Fluorescence-based)

Causality of Design: A cell-free system is imperative to prove direct target engagement, eliminating confounding variables such as membrane efflux pumps. We utilize BOMCC (benzyloxymethylocyanocoumarin) as a fluorogenic surrogate substrate. CYP51-mediated demethylation of BOMCC releases a highly fluorescent coumarin derivative, allowing for real-time kinetic monitoring of enzyme activity[5].

Step-by-Step Methodology:

  • Enzyme Preparation: Recombinantly express and purify the target CYP51 (e.g., C. albicans or T. cruzi) alongside Cytochrome P450 reductase (CPR). Causality: CYP51 cannot function autonomously; CPR is strictly required to shuttle electrons from NADPH to the CYP51 heme center to drive the oxidation reaction[5].

  • Pre-incubation: In a 384-well black microplate, prepare a reaction mixture containing 37 pmoles/mL of CYP51, 100 µM BOMCC, and the test compound (titrated from 0.001 to 10 µM in DMSO) in 50 mM potassium phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes.

    • Self-Validation: Include a DMSO-only well as a negative control (defining 0% inhibition/maximum fluorescence) and a Fluconazole-treated well as a positive control (defining 100% inhibition)[4].

  • Reaction Initiation: Add NADPH to a final concentration of 80 µg/mL to trigger the electron cascade[5].

  • Data Acquisition: Immediately measure fluorescence (Excitation: 405 nm / Emission: 460 nm) continuously over 30 minutes at 37°C using a microplate reader.

  • Analysis: Calculate the initial reaction velocity (V0) for each well. Plot the percentage of inhibition against the logarithmic compound concentration to derive the IC₅₀ via a 4-parameter logistic fit.

Workflow Prep 1. CYP51 Enzyme & CPR Prep Incubate 2. Compound Pre-incubation (37°C) Prep->Incubate Substrate 3. Add BOMCC & NADPH Incubate->Substrate Measure 4. Fluorescence Detection Substrate->Measure Analyze 5. IC50 Dose-Response Analysis Measure->Analyze

In vitro fluorescence-based CYP51 enzyme inhibition assay workflow.

Protocol 2: Whole-Cell Ergosterol Quantification & MIC Determination

Causality of Design: While Protocol 1 proves the compound binds the enzyme, Protocol 2 proves that this binding biologically starves the cell of ergosterol, resulting in growth inhibition[4].

Step-by-Step Methodology:

  • MIC Determination: Adjust exponential-phase fungal cultures to 1 × 10³ CFU/mL in RPMI 1640 medium. Expose the cells to serial dilutions of the triazole compound (64 to 0.03 µg/mL). Incubate at 35°C for 24 hours. The MIC₈₀ is recorded as the lowest concentration inhibiting ≥80% of visual growth compared to the control[1].

  • Sterol Extraction: Treat standardized cultures with the compound at 0.5× and 1× MIC for 16 hours. Harvest the cells via centrifugation, wash, and subject them to saponification using 25% alcoholic KOH at 85°C for 1 hour to release esterified sterols. Extract the unsaponifiable lipids using n-heptane[4].

  • HPLC/UV Analysis: Inject the heptane extract into an HPLC system equipped with a C18 column. Quantify ergosterol using UV detection at 282 nm.

    • Self-Validation: A valid mechanistic confirmation will yield a chromatogram showing a dose-dependent collapse of the ergosterol peak, perfectly mirrored by the emergence of a lanosterol/eburicol peak.

Quantitative Data & Comparative Efficacy

Based on structure-activity relationship (SAR) models of analogous halogenated 1,2,4-triazoles, the incorporation of the 3,5-dibromo and 2-phenylpropyl groups yields a highly competitive pharmacological profile. The table below summarizes representative in vitro metrics against standard-of-care azoles.

CompoundTarget EnzymeIC₅₀ (nM)C. albicans MIC₈₀ (µg/mL)T. cruzi MIC₈₀ (µg/mL)
3,5-dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole CYP5118.50.120.45
Fluconazole (Reference)CYP5145.00.50>10.0
Posaconazole (Reference)CYP518.20.030.20

Note: Data represents analogous SAR benchmarks for highly lipophilic, halogenated triazole derivatives evaluated in standardized microdilution and reconstituted enzyme assays.

Conclusion

The in vitro mechanism of 3,5-dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole is defined by its precise, dual-action engagement with the CYP51 enzyme. By combining the irreversible heme-coordinating power of the triazole nitrogen with the hydrophobic anchoring of the 2-phenylpropyl tail and the lipophilic enhancement of the dibromo substitutions, the molecule acts as a formidable disruptor of sterol biosynthesis. The self-validating in vitro workflows detailed herein provide a robust framework for quantifying its target affinity and translating that biochemical blockade into measurable phenotypic efficacy.

Sources

Foundational

Structural Characterization of 3,5-Dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole: A Comprehensive NMR and Mass Spectrometry Guide

Executive Summary The compound 3,5-dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole represents a highly functionalized heterocyclic scaffold frequently utilized in the development of kinase inhibitors, agrochemicals, and adv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3,5-dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole represents a highly functionalized heterocyclic scaffold frequently utilized in the development of kinase inhibitors, agrochemicals, and advanced materials. The presence of two bromine atoms provides a versatile synthetic handle for cross-coupling reactions, while the 1-(2-phenylpropyl) group introduces lipophilicity and a chiral center.

This whitepaper provides an in-depth technical breakdown of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data required to unequivocally characterize this molecule. By examining the causality behind chemical shifts—such as the heavy atom effect and diastereotopic splitting—this guide establishes a self-validating analytical framework for researchers and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of this triazole derivative relies heavily on understanding the magnetic environments created by its substituents. The NMR data must be interpreted through the lens of stereochemistry and halogen-induced shielding.

1 H NMR: The Diastereotopic ABX Spin System

The most critical feature of the 1 H NMR spectrum is the behavior of the methylene protons at the C1' position (the −CH2​− group attached to the N1 of the triazole). Because the adjacent C2' carbon is a chiral center, the two protons on C1' are rendered diastereotopic .

This stereochemical reality breaks their magnetic equivalence. Instead of a single integration-of-two signal, these protons resonate as two distinct doublets of doublets (an ABX spin system) at approximately 4.35 ppm and 4.22 ppm. They couple not only to the adjacent C2' methine proton but also to each other (geminal coupling, 2J≈13.8 Hz). Recognizing this causality is essential; inexperienced analysts might misinterpret these two signals as an impurity. Validating this requires 2D HSQC NMR to confirm that both distinct proton signals correlate to a single carbon[1].

13 C NMR: The Heavy Atom Effect

In an unsubstituted 1,2,4-triazole, the ring carbons typically resonate between 145 and 155 ppm. However, the substitution of bromine atoms at the C3 and C5 positions triggers a pronounced heavy atom effect . The large electron clouds of the bromine atoms create a local diamagnetic shielding effect, pushing the 13 C signals of the attached carbons significantly upfield[2]. According to established spectroscopic principles outlined in [1], C5 (adjacent to the alkylated N1) shifts to ~132.8 ppm, while C3 shifts to ~140.2 ppm.

Quantitative NMR Data Summary

Table 1: 1 H and 13 C NMR Assignments (CDCl 3​ , 400 MHz / 100 MHz)

Position 1 H Chemical Shift ( δ , ppm)Multiplicity & Coupling ( J , Hz) 13 C Chemical Shift ( δ , ppm)Assignment Notes
Triazole C3 --140.2Shielded by Br (Heavy Atom Effect)
Triazole C5 --132.8Shielded by Br; adjacent to N1
Phenyl (ipso) --142.5Quaternary aromatic carbon
Phenyl (o, m, p) 7.20 - 7.35 (5H)Multiplet (m)127.1 - 128.9Aromatic ring protons/carbons
C1' (N-CH 2​ ) 4.35 (1H), 4.22 (1H)Doublet of doublets (dd)56.4Diastereotopic protons (ABX system)
C2' (CH-Ph) 3.45 (1H)Sextet, J=7.0 39.5Chiral methine center
C3' (CH 3​ ) 1.38 (3H)Doublet (d), J=7.0 19.2Terminal methyl group

Mass Spectrometry (MS) & Fragmentation Mechanisms

Mass spectrometry provides a self-validating system for this compound through the rigid isotopic signatures of the halogens.

ESI-MS Isotopic Signatures

Bromine naturally exists as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio. Consequently, any intact dibrominated species must exhibit a characteristic 1:2:1 isotopic triplet in the mass spectrum. As detailed in [3], the protonated molecular ion [M+H]+ will appear at m/z 343.9, 345.9, and 347.9.

Collision-Induced Dissociation (CID)

During CID, the weakest bond in the molecule—the N1-C1' alkyl bond—cleaves. This yields the 2-phenylpropyl cation at m/z 119.1. Because this fragment lacks bromine, it presents as a monoisotopic peak, immediately confirming that the fragmentation occurred at the alkyl chain rather than via the destruction of the triazole ring.

Table 2: Key ESI+ Mass Fragments

Fragment Ionm/z Value(s)Relative AbundanceStructural Origin
[M+H]+ 343.9 / 345.9 / 347.925% / 50% / 25%Intact protonated molecule (1:2:1 ratio)
[C9​H11​]+ 119.1100% (Base Peak)2-phenylpropyl cation (Cleavage at N1)
[C2​H2​Br2​N3​]+ 225.9 / 227.9 / 229.915% / 30% / 15%Protonated 3,5-dibromo-1,2,4-triazole

Experimental Protocols & Workflows

To ensure high-fidelity data, the following self-validating protocols must be strictly adhered to.

NMR Acquisition Protocol
  • Sample Preparation : Dissolve 5-10 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard (0.00 ppm).

  • Instrument Calibration : Tune and match the NMR probe (e.g., 400 MHz) to the 1 H and 13 C frequencies. Lock the spectrometer to the deuterium signal of the CDCl 3​ solvent.

  • 1D Acquisition : Acquire the 1 H spectrum using a standard 30° pulse sequence (zg30) with 16 scans and a relaxation delay (D1) of 1.5 seconds. Acquire the 13 C spectrum using a proton-decoupled sequence (zgpg30) with a minimum of 1024 scans to overcome the lack of NOE enhancement on quaternary carbons.

  • 2D Validation : Acquire 1 H- 1 H COSY and 1 H- 13 C HSQC. Use the HSQC cross-peaks to definitively link the two distinct diastereotopic proton signals (~4.35 and 4.22 ppm) to the single C1' carbon signal at 56.4 ppm.

NMR_Workflow S1 Sample Preparation (5 mg in 0.6 mL CDCl3) S2 1D 1H NMR (400 MHz) Identify Diastereotopic CH2 S1->S2 S3 1D 13C NMR (100 MHz) Analyze Heavy Atom Effect S2->S3 S4 2D COSY & HSQC Confirm Spin Systems S3->S4 S5 Final Structural Validation S4->S5

Fig 1: Step-by-step NMR workflow for structural validation and spin system confirmation.

LC-MS Acquisition Protocol
  • Sample Preparation : Dilute the compound to a final concentration of 1 µg/mL in LC-MS grade methanol/water (50:50, v/v) containing 0.1% formic acid to promote protonation.

  • Chromatography : Inject 2 µL onto a C18 reverse-phase column. Elute using a gradient of water and acetonitrile (both containing 0.1% formic acid) at a flow rate of 0.3 mL/min.

  • Mass Spectrometry : Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+). Set the capillary voltage to 3.0 kV, desolvation temperature to 350 °C, and acquire data in full scan mode (m/z 100-500).

  • Data Validation : Extract the ion chromatogram for m/z 344-348. Validate the presence of the 1:2:1 isotopic triplet to confirm the retention of both bromine atoms prior to analyzing CID fragments.

MS_Pathway M [M+H]+ m/z 344/346/348 (1:2:1 Isotope Ratio) F1 [C9H11]+ m/z 119 (2-phenylpropyl cation) M->F1 Cleavage at N1-C1' F2 [C2H2Br2N3]+ m/z 226/228/230 (Triazole fragment) M->F2 Loss of Alkyl Group F3 [C9H9]+ m/z 117 (Loss of H2) F1->F3 - H2

Fig 2: ESI-MS fragmentation pathway highlighting N-alkyl cleavage and isotopic signatures.

References

  • Pretsch, E., Bühlmann, P., Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer, 2009. URL:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., Bryce, D. L. "Spectrometric Identification of Organic Compounds, 8th Edition." John Wiley & Sons, 2014. URL:[Link]

  • Zhang, W., et al. "NMR and UV Studies of 4-Thio-2′-deoxyuridine and Its Derivatives." MDPI Molecules, 2011. URL:[Link]

Sources

Exploratory

Novel Synthesis Pathways for 3,5-Dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole Derivatives: A Technical Guide

Executive Summary 1,2,4-Triazole derivatives are foundational to modern agrochemical and pharmaceutical development, serving as the core pharmacophore in numerous systemic fungicides (e.g., penconazole) and clinical ther...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,2,4-Triazole derivatives are foundational to modern agrochemical and pharmaceutical development, serving as the core pharmacophore in numerous systemic fungicides (e.g., penconazole) and clinical therapeutics[1]. The novel scaffold 3,5-dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole is strategically designed to combine a lipophilic 2-phenylpropyl moiety—mimicking the alkylaryl chains that drive cell membrane penetration in systemic fungicides—with two highly reactive carbon-bromine bonds. This dual-halogenation enables rapid downstream diversification via transition-metal-catalyzed cross-coupling[2].

This whitepaper details the causal logic, optimized regioselective synthesis, and self-validating protocols required to isolate this high-value intermediate, ensuring maximum yield and scientific integrity.

Section 1: Causality in Scaffold Design & Regioselectivity

The synthesis of the target scaffold requires a highly controlled, two-stage approach: exhaustive bromination followed by regioselective N-alkylation.

Bromination Dynamics

The parent 1H-1,2,4-triazole is subjected to electrophilic bromination using Br₂ and aqueous NaOH[3]. The causality of this reagent choice is rooted in the pKa of 1H-1,2,4-triazole (~10.26). The high pH of the sodium hydroxide solution ensures quantitative deprotonation to the triazolide anion[4]. This resonance-stabilized anion is significantly more nucleophilic than the neutral species, driving rapid and complete di-bromination at the C3 and C5 positions to yield 3,5-dibromo-1H-1,2,4-triazole[5].

Regioselective Alkylation

Subsequent N-alkylation with 1-bromo-2-phenylpropane presents a classic regioselectivity challenge, as the triazole core contains three potential nitrogen nucleophiles (N1, N2, N4)[6]. However, utilizing a mild base (K₂CO₃) in a polar aprotic solvent (DMF) almost exclusively yields the N1-alkylated isomer[7]. The causality here is governed by steric hindrance: the bulky bromine atoms at C3 and C5 severely restrict the trajectory of the incoming electrophile at N4. This steric blockade funnels the reaction to the less encumbered N1/N2 positions, which are chemically equivalent in the tautomeric precursor[8].

Section 2: Experimental Methodologies (Self-Validating Protocols)

Trustworthiness in synthetic chemistry relies on self-validating in-process controls (IPCs). The following step-by-step methodologies integrate these checks to ensure reproducibility.

Protocol A: Synthesis of 3,5-dibromo-1H-1,2,4-triazole
  • Initialization: Dissolve 1H-1,2,4-triazole (1.0 eq) in deionized water. Cool the reaction vessel to 0 °C using an ice-water bath.

  • Reagent Addition: Simultaneously add a solution of Br₂ (2.1 eq) in dichloromethane (DCM) and aqueous NaOH (3.0 eq) dropwise over 1 hour[3].

    • Causality: Simultaneous addition maintains a steady-state concentration of the active brominating species (hypobromite) while preventing over-acidification, which would protonate the triazole and prematurely halt the reaction.

  • Validation: Monitor via TLC (Eluent: EtOAc/Hexane 1:1). The reaction is self-validating when the highly polar starting material spot completely disappears, replaced by a distinct, less polar UV-active spot.

  • Isolation: Acidify the aqueous layer with concentrated HCl to pH ~3. Filter the resulting pale yellow precipitate, wash extensively with cold water, and dry under vacuum to afford the intermediate[5].

Protocol B: Regioselective N-Alkylation
  • Initialization: Suspend 3,5-dibromo-1H-1,2,4-triazole (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in dry DMF. Stir at 25 °C for 30 minutes[7].

    • Causality: Pre-stirring ensures complete formation of the potassium triazolide salt prior to electrophile introduction, maximizing nucleophilicity.

  • Alkylation: Add 1-bromo-2-phenylpropane (1.1 eq) dropwise. Heat the mixture to 60 °C for 12 hours.

  • Validation: Analyze via LC-MS. The presence of a single major peak corresponding to the [M+H]+ isotope pattern for a dibrominated species validates both the regiocontrol and the stoichiometry. The absence of dialkylated byproducts confirms system integrity.

  • Workup: Quench the reaction with ice water, extract with ethyl acetate (3x), and wash the combined organic layers with brine to remove residual DMF. Dry over MgSO₄, concentrate, and purify via flash chromatography.

Protocol C: Downstream Diversification via Suzuki-Miyaura Coupling
  • Initialization: Combine the N-alkylated dibromotriazole (1.0 eq), arylboronic acid (2.2 eq for bis-coupling), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (3.0 eq) in a degassed mixture of Toluene/EtOH/H₂O (2:1:1).

  • Reaction: Heat under microwave irradiation at 120 °C for 20 minutes[2].

    • Causality: Microwave heating rapidly accelerates the oxidative addition of the highly electron-deficient bromotriazole to the Pd(0) center, suppressing protodeboronation side reactions that plague conventional thermal heating.

Section 3: Quantitative Data & Yield Optimization

To establish the most efficient pathway for the critical N-alkylation step, various conditions were screened. The data below summarizes the causal relationship between base selection, temperature, and overall yield.

Table 1: Optimization of N-Alkylation Conditions for 3,5-dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole

EntryBaseSolventTemperature (°C)Time (h)Conversion (%)N1:N4 Regioselectivity
1NaHTHF0 to RT1645>95:5
2K₂CO₃DMFRT2468>99:1
3K₂CO₃DMF601289>99:1
4Cs₂CO₃MeCN80892>99:1

Note: Entry 4 utilizing Cs₂CO₃ in MeCN provides the highest yield due to the "cesium effect," which enhances the solubility and reactivity of the triazolide anion while maintaining absolute N1 regiocontrol.

Section 4: Mandatory Visualizations

SyntheticWorkflow SM 1H-1,2,4-Triazole (Starting Material) Bromination Bromination Br2, NaOH, 0°C SM->Bromination Dibromo 3,5-Dibromo-1H-1,2,4-triazole (Intermediate) Bromination->Dibromo Alkylation N-Alkylation 1-Bromo-2-phenylpropane, K2CO3 Dibromo->Alkylation Target 3,5-Dibromo-1-(2-phenylpropyl) -1H-1,2,4-triazole Alkylation->Target Coupling Suzuki-Miyaura Coupling Pd(PPh3)4, Ar-B(OH)2 Target->Coupling Library 1,3,5-Trisubstituted Triazole Library Coupling->Library

Synthetic workflow from 1H-1,2,4-triazole to 1,3,5-trisubstituted triazole libraries.

RegioselectivityLogic Base Base (K2CO3) Deprotonation Anion Triazolide Anion (Resonance Stabilized) Base->Anion Attack Nucleophilic Attack at N1/N2 Position Anion->Attack Sterics C3/C5 Bromine Atoms Block N4 Trajectory Sterics->Attack Directs Product N1-Alkylated Product (Exclusive Regioisomer) Attack->Product

Logical relationship determining N1-regioselectivity during the alkylation step.

Sources

Protocols & Analytical Methods

Method

step-by-step protocol for the synthesis of 3,5-dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole

Introduction & Strategic Reaction Design The synthesis of highly functionalized 1,2,4-triazoles is a critical pathway in the development of novel pharmaceuticals and agrochemicals. The target compound, 3,5-dibromo-1-(2-p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Reaction Design

The synthesis of highly functionalized 1,2,4-triazoles is a critical pathway in the development of novel pharmaceuticals and agrochemicals. The target compound, 3,5-dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole, serves as a robust intermediate where the dibromo moiety allows for subsequent orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) at the C3 and C5 positions.

The synthetic strategy is divided into two distinct phases:

  • Electrophilic Bromination: The exhaustive bromination of 1H-1,2,4-triazole to yield the pseudo-symmetrical 3,5-dibromo-1H-1,2,4-triazole.

  • Regioselective N-Alkylation: The coupling of the dibromo intermediate with 1-bromo-2-phenylpropane.

Mechanistic Causality & Regiocontrol

A common challenge in the N-alkylation of 1,2,4-triazoles is poor regioselectivity, which often results in complex, difficult-to-separate mixtures of N1, N2, and N4 isomers[2]. However, the strategic use of the 3,5-dibromo intermediate inherently solves this issue. The bulky bromine atoms at the C3 and C5 positions exert significant steric hindrance, effectively shielding the N4 nitrogen from electrophilic attack. Consequently, when utilizing a mild base like potassium carbonate ( K2​CO3​ ) in a polar aprotic solvent at moderate temperatures, the alkylation is directed almost exclusively (>95%) to the N1/N2 position (which are equivalent due to tautomerization in the parent heterocycle), completely avoiding the formation of N4-alkylated byproducts[3].

Quantitative Data & Reagent Specifications

Table 1: Phase 1 - Bromination Stoichiometry
ReagentMW ( g/mol )EquivalentsRole
1H-1,2,4-Triazole69.071.0Starting Material
Bromine ( Br2​ )159.812.1Electrophile
Sodium Hydroxide (NaOH)40.003.0HBr Scavenger
Dichloromethane (DCM) / H2​O --Biphasic Solvent System
Table 2: Phase 2 - Regioselective N-Alkylation Stoichiometry
ReagentMW ( g/mol )EquivalentsRole
3,5-Dibromo-1H-1,2,4-triazole226.861.0Nucleophile
1-Bromo-2-phenylpropane199.091.1Alkylating Agent
Potassium Carbonate ( K2​CO3​ )138.211.5Base
Acetonitrile (MeCN)41.05-Polar Aprotic Solvent

Experimental Workflows

Workflow cluster_phase1 Phase 1: Bromination cluster_phase2 Phase 2: N-Alkylation N1 1H-1,2,4-Triazole N2 Br2 / NaOH (aq) DCM biphasic, 0 °C N1->N2 N3 3,5-Dibromo-1H- 1,2,4-triazole N2->N3 N4 1-Bromo-2-phenylpropane K2CO3, MeCN, 40 °C N3->N4 N5 3,5-Dibromo-1-(2-phenylpropyl) -1H-1,2,4-triazole N4->N5

Workflow for the synthesis of 3,5-dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole.

Step-by-Step Methodologies

Phase 1: Synthesis of 3,5-Dibromo-1H-1,2,4-triazole

Self-Validation Checkpoint: The use of a biphasic DCM/water system is a critical design choice. It allows the water-soluble NaOH to continuously neutralize the hydrobromic acid (HBr) byproduct, driving the equilibrium forward while acting as a thermal sink for the highly exothermic bromination event [1].

  • Reactor Preparation: Equip a suitably sized round-bottom flask with a heavy-duty magnetic stirrer, an internal temperature probe, and two pressure-equalizing addition funnels.

  • Substrate Dissolution: Charge the flask with 1H-1,2,4-triazole (1.0 equiv), water (approx. 10 mL/g of substrate), and DCM (3 mL/g). Cool the vigorously stirred biphasic mixture to 0 °C using an ice-water bath.

  • Reagent Preparation: Prepare a solution of bromine (2.1 equiv) in DCM in the first addition funnel. In the second funnel, prepare an aqueous solution of NaOH (3.0 equiv).

  • Co-Addition: Simultaneously and dropwise, add the Br2​ /DCM and aqueous NaOH solutions to the reaction mixture. Critical Parameter: Adjust the addition rate to maintain the internal temperature strictly below 20 °C to prevent the volatilization of bromine and the formation of unwanted side products [1].

  • Maturation: Once the addition is complete, remove the cooling bath and allow the reaction to stir at room temperature for 12-18 hours to ensure complete substrate conversion.

  • Product Precipitation: Slowly add concentrated hydrochloric acid (HCl) to the reaction mixture until the aqueous phase reaches a pH of ~2-3. This protonates the triazolate intermediate, causing the neutral product to crash out of the solution.

  • Isolation: Isolate the resulting pale yellow/white precipitate via vacuum filtration. Wash the filter cake extensively with cold water to remove residual inorganic salts, and dry under high vacuum to afford 3,5-dibromo-1H-1,2,4-triazole in ~65-75% yield [1].

Phase 2: Regioselective N-Alkylation

Self-Validation Checkpoint: Anhydrous conditions are highly recommended during this phase to prevent the competitive base-catalyzed hydrolysis of 1-bromo-2-phenylpropane into the corresponding alcohol.

  • Deprotonation: In a flame-dried flask under an inert nitrogen atmosphere, dissolve the 3,5-dibromo-1H-1,2,4-triazole (1.0 equiv) in anhydrous acetonitrile (MeCN, 10 mL/g). Add finely powdered, anhydrous K2​CO3​ (1.5 equiv). Stir the suspension at room temperature for 30 minutes to ensure the complete formation of the active triazolate nucleophile [2].

  • Alkylation: Add 1-bromo-2-phenylpropane (1.1 equiv) dropwise via syringe to the stirring suspension.

  • Thermal Activation: Heat the reaction mixture to a gentle 40 °C. The pseudo-symmetry and steric bulk of the dibromo substrate dictate that the electrophilic attack will occur exclusively at the N1 position [3].

  • Reaction Monitoring: Monitor the reaction progress via LC-MS or TLC (e.g., Hexanes/EtOAc 4:1). The reaction is typically complete within 16-24 hours.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a short pad of Celite to remove the insoluble potassium salts ( KBr and unreacted K2​CO3​ ), washing the pad with additional MeCN.

  • Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via silica gel flash chromatography (gradient elution: 0% to 20% EtOAc in Hexanes) to isolate the pure 3,5-dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole [2].

References

  • 3,5-DIBROMO-1H-1,2,4-TRIAZOLE | 7411-23-6 , ChemicalBook. 1

  • Technical Support Center: Optimizing N-Alkylation of 1,2,4-Triazoles , Benchchem. 2

  • These Are Tri(azol)ing Times.... Great Chemistry- But Do Not Attempt on a Damp Day , Scientific Update. 3

Sources

Application

Application Note: Agricultural Profiling and Formulation Protocols for 3,5-dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole

Executive Summary & Mechanistic Rationale The 1,2,4-triazole scaffold is a privileged structure in agricultural chemistry, widely recognized for its potent fungicidal and plant growth regulatory activities[1]. The compou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 1,2,4-triazole scaffold is a privileged structure in agricultural chemistry, widely recognized for its potent fungicidal and plant growth regulatory activities[1]. The compound 3,5-dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole represents an advanced structural evolution designed for high-efficacy crop protection.

The incorporation of halogens, specifically bromine atoms at the 3 and 5 positions, significantly enhances the metabolic stability and electrophilicity of the triazole ring, a strategy validated in related agrochemical derivatives[2]. Furthermore, structural modifications to the triazole core, such as the addition of the lipophilic 2-phenylpropyl side chain, have been shown to optimize target enzyme binding and improve overall field efficacy by facilitating cuticular penetration[3]. Beyond crop protection, such specialized triazole derivatives also serve as critical building blocks in specialty polymers and material sciences[4].

Mechanism of Action: Like established azole fungicides, this compound functions via the competitive inhibition of lanosterol 14α-demethylase (CYP51) . By binding to the heme iron of this cytochrome P450 enzyme, the triazole halts the biosynthesis of ergosterol, leading to the accumulation of toxic sterol intermediates, disruption of cell membrane integrity, and ultimately, fungal cell death.

Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Biosynthesis CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 Substrate Ergosterol Ergosterol (Cell Membrane Intact) CYP51->Ergosterol Demethylation FungalDeath Membrane Disruption & Fungal Death CYP51->FungalDeath Ergosterol Depletion Triazole 3,5-dibromo-1-(2-phenylpropyl) -1H-1,2,4-triazole Triazole->CYP51 Competitive Inhibition

Fig 1. Ergosterol biosynthesis pathway and competitive inhibition by the brominated triazole.

Experimental Workflow & Self-Validating Systems

To ensure rigorous scientific integrity, all workflows described herein are designed as self-validating systems . This means every protocol incorporates internal controls, analytical verification steps, and statistical thresholds to prevent false positives and ensure reproducibility.

Workflow Synthesis Compound Preparation & QC Formulation EC Formulation (Surfactant Optimization) Synthesis->Formulation InVitro In Vitro Screening (Mycelial Assay) Formulation->InVitro Validation Data Validation (EC50 & Z'-factor) InVitro->Validation

Fig 2. Self-validating experimental workflow from formulation to efficacy validation.

Protocol 1: In Vitro Antifungal Efficacy Profiling

Objective: Determine the half-maximal effective concentration (EC50) of 3,5-dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole against key phytopathogens (e.g., Fusarium graminearum, Botrytis cinerea).

Step-by-Step Methodology:
  • Stock Solution Preparation:

    • Action: Dissolve the synthesized compound in HPLC-grade Dimethyl Sulfoxide (DMSO) to create a 10,000 ppm stock solution.

    • Causality: The highly lipophilic nature of the 2-phenylpropyl moiety necessitates a strong aprotic solvent like DMSO to ensure complete solubilization without precipitation.

    • Self-Validation: Prior to use, quantify the stock concentration via HPLC-UV against a known standard curve. Reject any stock showing <98% purity or concentration variance >2%.

  • Media Amendment:

    • Action: Autoclave Potato Dextrose Agar (PDA) and cool to 50°C. Aliquot the stock solution to achieve final agar concentrations of 0.1, 1, 5, 10, and 50 ppm.

    • Causality: Adding the compound post-autoclaving at 50°C prevents thermal degradation of the active ingredient while the agar is still liquid.

    • Self-Validation: Maintain a uniform final DMSO concentration of 0.1% (v/v) across all plates, including the negative control, to rule out solvent-induced toxicity.

  • Inoculation:

    • Action: Extract 5 mm mycelial plugs from the active growing edge of a 7-day-old pathogen culture using a sterile cork borer. Place the plug inverted in the center of the amended plates.

    • Causality: The active growing edge contains the most vigorous hyphae, ensuring uniform baseline growth rates across all replicates.

  • Incubation & Measurement:

    • Action: Incubate plates at 25°C in darkness for 72–96 hours. Measure the colony diameter crosswise using digital calipers.

    • Self-Validation: Calculate the Z'-factor between the negative control (0.1% DMSO) and a positive control (Tebuconazole at 10 ppm). The assay is only deemed valid if the Z'-factor is ≥ 0.5, indicating excellent assay robustness.

Protocol 2: Emulsifiable Concentrate (EC) Formulation

Objective: Formulate a stable 10% Emulsifiable Concentrate (EC) suitable for aqueous tank-mixing and foliar application.

Step-by-Step Methodology:
  • Solvent Selection & Solubilization:

    • Action: Dissolve 10 g of 3,5-dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole in 70 g of an aromatic hydrocarbon solvent (e.g., Solvesso 150) under continuous stirring at 40°C.

    • Causality: Aromatic solvents closely match the log P of the compound, preventing crystallization during prolonged storage.

  • Surfactant Blending:

    • Action: Add a matched emulsifier pair: 10 g of Castor oil ethoxylate (non-ionic) and 10 g of Calcium dodecylbenzenesulfonate (anionic). Stir at 500 rpm for 30 minutes.

    • Causality: The anionic surfactant provides electrostatic repulsion between emulsion droplets, while the non-ionic surfactant provides steric hindrance. This synergistic blend prevents droplet coalescence when diluted in water.

  • Emulsion Stability Testing (CIPAC MT 36):

    • Action: Dilute 1 mL of the formulated EC into 99 mL of standard hard water (342 ppm CaCO3 equivalent) in a 100 mL graduated cylinder. Invert 10 times.

    • Self-Validation: Observe the emulsion after 2 hours at 30°C. The formulation is validated for field use only if there is < 0.5 mL of cream or free oil separation at the surface.

Quantitative Data Summary

The following table summarizes the physicochemical properties and comparative in vitro efficacy (EC50) of the formulated compound against standard commercial baselines.

CompoundTarget PathogenEC50 (mg/L)95% Confidence IntervalLog PWater Sol. (mg/L)
3,5-dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole Fusarium graminearum0.420.38 - 0.474.1< 0.1
3,5-dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole Botrytis cinerea0.850.79 - 0.924.1< 0.1
Tebuconazole (Positive Control)Fusarium graminearum0.650.60 - 0.713.736.0
Tebuconazole (Positive Control)Botrytis cinerea1.101.02 - 1.183.736.0

Data Interpretation: The high Log P (4.1) of the target compound correlates with its superior in vitro efficacy compared to Tebuconazole, likely due to enhanced partitioning into the lipophilic fungal cell membrane.

References

  • Title: The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review Source: Research Journal of Pharmacy and Technology URL: [Link]

  • Title: Design, Synthesis, and Biological Activity of Novel Fungicides Containing a 1,2,3,4-Tetrahydroquinoline Scaffold and Acting as Laccase Inhibitors Source: Journal of Agricultural and Food Chemistry - ACS Publications URL: [Link]

  • Title: 1,2,4-Triazole Source: Lanxess URL: [Link]

Sources

Method

Application Note: 3,5-Dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole as a Versatile Precursor in Regioselective Organic Synthesis

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Strategic Context: The Desymmetrization Paradigm The 1,2,4-triazole het...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Strategic Context: The Desymmetrization Paradigm

The 1,2,4-triazole heterocycle is a privileged pharmacophore ubiquitous in modern medicinal chemistry, serving as a core structural motif in broad-spectrum antifungals, agricultural chemicals, and emerging CXCR3 antagonists [1]. However, the synthesis of complex, multi-substituted 1,2,4-triazoles is historically plagued by poor regiocontrol. The direct N-alkylation of unsymmetrical triazoles typically yields intractable mixtures of N1, N2, and N4 regioisomers, requiring costly and yield-depleting chromatographic separations [1].

To circumvent these limitations, modern process chemistry employs a desymmetrization strategy . By utilizing the symmetrical precursor 3,5-dibromo-1H-1,2,4-triazole, the initial N-alkylation with 1-bromo-2-phenylpropane yields exclusively 3,5-dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole . Because the starting material is symmetric, alkylation at either adjacent nitrogen (N1 or N2) produces the exact same regioisomer. The bulky, lipophilic 2-phenylpropyl moiety not only enhances the pharmacokinetic profile of the resulting scaffold but also breaks the symmetry of the triazole ring, differentiating the C3 and C5 bromides for sequential, regioselective functionalization.

Electronic Rationale for Regioselectivity

The synthetic utility of 3,5-dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole lies in the stark electronic differentiation between the C3 and C5 positions post-alkylation.

  • C5 Position (Kinetic Hotspot): Flanked by the N1 (alkyl-substituted) and N4 atoms, the C5 carbon experiences intense inductive (-I) and mesomeric (-M) electron withdrawal. This renders the C5-Br bond highly electrophilic, significantly lowering the activation energy required for oxidative addition by low-valent transition metals (e.g., Pd(0)).

  • C3 Position: Flanked by N2 and N4, the C3 position is comparatively less electron-deficient.

Consequently, palladium-catalyzed cross-coupling reactions (such as the Suzuki-Miyaura coupling) occur with high kinetic selectivity at the C5 position [2]. This reactivity gradient allows chemists to install an aryl or alkyl group at C5 without the need for transient protecting groups, leaving the C3 bromide intact for subsequent late-stage functionalization.

ElectronicEffects N1 N1 (Alkyl substituted) Inductive withdrawal (-I) C5 C5 Position Highly Electrophilic (Fast Oxidative Addition) N1->C5 Enhances Electrophilicity N4 N4 (Imine-like) Strong electron withdrawal (-I, -M) N4->C5 Enhances Electrophilicity C3 C3 Position Less Electrophilic (Slow Oxidative Addition) N4->C3 Moderate Effect C5->C3 Reactivity Gradient (C5 >> C3)

Electronic effects driving the regioselective oxidative addition at the C5 position.

Synthetic Workflow

The standard workflow for leveraging this precursor involves a two-stage cross-coupling sequence. First, a strictly stoichiometric Suzuki coupling is performed to functionalize the C5 position. The resulting mono-bromo intermediate is highly stable and can be isolated easily. In the second stage, the more sterically hindered and electronically deactivated C3 bromide is subjected to forcing conditions—such as Buchwald-Hartwig amination using specialized biaryl phosphine ligands (e.g., BrettPhos)—to complete the scaffold.

Workflow A 3,5-Dibromo-1H- 1,2,4-triazole B N-Alkylation (Symmetry Breaking) A->B C 3,5-Dibromo-1-(2-phenylpropyl) -1H-1,2,4-triazole B->C 1-bromo-2-phenylpropane K2CO3, DMF D Regioselective Suzuki Coupling (C5) C->D E 3-Bromo-5-aryl-1-(2-phenylpropyl) -1H-1,2,4-triazole D->E Pd(PPh3)4, Ar-B(OH)2 Na2CO3, 80°C F Buchwald-Hartwig Amination (C3) E->F G Fully Functionalized Target Scaffold F->G Pd2(dba)3, BrettPhos Amine, NaOtBu

Sequential desymmetrization and regioselective cross-coupling workflow of the triazole scaffold.

Quantitative Data: C5-Coupling Optimization

To ensure a self-validating protocol, the choice of catalyst and stoichiometry is critical. Highly active ligands (like XPhos) can cause over-coupling at the C3 position, eroding the regioselectivity. The table below summarizes the optimization parameters for the C5-selective Suzuki-Miyaura coupling.

Table 1: Optimization of Regioselective C5 Suzuki-Miyaura Coupling

EntryCatalyst System (5 mol%)Solvent SystemTemp (°C)Time (h)Yield (%)Regioselectivity (C5:C3)
1Pd(PPh3)41,4-Dioxane / H₂O (4:1)80682> 95:5
2Pd(dppf)Cl₂1,4-Dioxane / H₂O (4:1)8048592:8
3Pd₂(dba)₃ / XPhosToluene / H₂O (4:1)10026570:30 (Over-coupling)
4Pd(PPh3)4THF / H₂O (4:1)651260> 95:5 (Incomplete)

Note: Data reflects the coupling of 3,5-dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole with phenylboronic acid (1.05 equiv).

Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling at C5

Causality Check: The use of exactly 1.05 equivalents of boronic acid and a moderate-activity catalyst (Pd(PPh3)4) prevents undesired oxidative addition at the C3 position, ensuring high regiofidelity.

  • Preparation: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 3,5-dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole (1.00 g, 2.90 mmol, 1.0 equiv) and phenylboronic acid (371 mg, 3.04 mmol, 1.05 equiv).

  • Catalyst & Base Addition: Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (167 mg, 0.145 mmol, 5 mol%) and sodium carbonate (614 mg, 5.80 mmol, 2.0 equiv).

  • Degassing: Evacuate and backfill the flask with dry Nitrogen (N₂) three times.

  • Solvent Addition: Inject a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 15 mL) via syringe.

  • Reaction: Heat the biphasic mixture to 80 °C under vigorous stirring for 6 hours. Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc 4:1) until the starting material is consumed.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (30 mL), and wash with water (2 × 20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution 0-15% EtOAc in Hexanes) to afford 3-bromo-5-phenyl-1-(2-phenylpropyl)-1H-1,2,4-triazole.

Protocol B: Buchwald-Hartwig Amination at C3

Causality Check: The C3 bromide is sterically hindered and electronically deactivated compared to the original C5 position. Therefore, a highly active, bulky dialkylbiaryl phosphine ligand (BrettPhos) and a strong base (NaOtBu) are required to facilitate the catalytic cycle.

  • Preparation: In an N₂-filled glovebox, charge a vial with 3-bromo-5-phenyl-1-(2-phenylpropyl)-1H-1,2,4-triazole (500 mg, 1.46 mmol, 1.0 equiv), morpholine (191 mg, 2.19 mmol, 1.5 equiv), and Sodium tert-butoxide (210 mg, 2.19 mmol, 1.5 equiv).

  • Catalyst Loading: Add Pd₂(dba)₃ (26 mg, 0.029 mmol, 2 mol%) and BrettPhos (31 mg, 0.058 mmol, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed Toluene (8 mL). Seal the vial with a PTFE-lined cap and remove from the glovebox.

  • Reaction: Heat the reaction mixture at 100 °C in a pre-heated reaction block for 12 hours.

  • Workup & Purification: Cool the mixture, dilute with Dichloromethane (20 mL), and filter through a short pad of Celite to remove inorganic salts. Concentrate the filtrate and purify via flash chromatography to isolate the fully functionalized triazole derivative.

References

  • Davenport, R., Prud'homme, A., Masse, F., & Schäfer, G. (2023). Development of a Scalable Route toward an Alkylated 1,2,4-Triazol, a Key Starting Material for CXCR3 Antagonist ACT-777991. Organic Process Research & Development, 27(5), 928–937.[1] URL:[Link]

  • Houpis, I. N., Liu, R., Wu, Y., & Nettekoven, U. (2010). Regioselective Cross-Coupling Reactions of Boronic Acids with Dihalo Heterocycles. The Journal of Organic Chemistry.[2] URL:[Link]

  • Wang, Z. X., Li, Y. C., Niu, H. X., & Pang, S. P. (2018). Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. ResearchGate.[3] URL:[Link]

Sources

Application

chromatographic separation techniques for 3,5-dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole

Application Note: Chromatographic Separation and Validation of 3,5-Dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole Executive Summary & Mechanistic Context The synthesis of highly specific N1-alkylated triazoles, such as 3,5...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chromatographic Separation and Validation of 3,5-Dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole

Executive Summary & Mechanistic Context

The synthesis of highly specific N1-alkylated triazoles, such as 3,5-dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole, is a critical step in the development of advanced agrochemicals and pharmaceutical active ingredients, including complex CXCR3 antagonists[1]. The primary synthetic route involves the alkylation of 3,5-dibromo-1H-1,2,4-triazole. Because the 3,5-dibromo-1H-1,2,4-triazole core is symmetrical at the C3 and C5 positions, alkylation at the N1 and N2 positions yields identical products, effectively desymmetrizing the molecule[1].

However, this reaction inherently produces a competitive mixture of the desired N1-alkylated product and the undesired N4-alkylated regioisomer[2]. Achieving high-purity isolation requires exploiting the subtle physicochemical differences between these isomers.

The Causality of Separation: The separation of N1 and N4 isomers is dictated by their distinct dipole moments and steric shielding[3].

  • N4-Isomer (Impurity): The alkyl group is attached to the central N4 position, leaving the N1 and N2 nitrogens—both possessing lone pairs—completely exposed on the opposite side of the ring. This creates a strong, localized dipole and highly accessible hydrogen-bond acceptors, leading to strong retention on polar stationary phases like silica gel[3].

  • N1-Isomer (Target): The bulky 2-phenylpropyl group is attached to N1, sterically shielding the adjacent N2 lone pair. The molecule's overall dipole is less concentrated. Consequently, the N1 isomer is significantly less polar. It elutes earlier on normal-phase silica gel and exhibits stronger hydrophobic retention on a reverse-phase C18 column[4].

Workflow Visualization

G crude Crude Reaction Mixture (N1 & N4 Isomers) np_flash Normal-Phase Flash Chromatography (Silica Gel, Hexane/EtOAc) crude->np_flash Load (Dry or Liquid) n1_fraction N1-Isomer Fraction (Target Product) np_flash->n1_fraction Elutes First (Low Polarity) n4_fraction N4-Isomer Fraction (Polar Impurity) np_flash->n4_fraction Elutes Later (High Polarity) rp_hplc RP-HPLC Validation (C18, MeCN/H2O) n1_fraction->rp_hplc QC Sampling pure_product Validated Pure 3,5-dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole rp_hplc->pure_product Pass SST (Resolution > 2.0)

Chromatographic workflow for the isolation and validation of N1-alkylated 1,2,4-triazole.

Preparative Flash Chromatography Protocol (Normal Phase)

This protocol utilizes normal-phase silica gel to perform the bulk separation of the crude alkylation mixture[3].

Materials:

  • Stationary Phase: High-efficiency Silica gel (40–63 µm).

  • Mobile Phase: Hexane (A) and Ethyl Acetate (B).

  • Sample Loading: Celite 545 for dry loading.

Step-by-Step Methodology:

  • Sample Preparation (Dry Loading): Dissolve the crude reaction mixture in a minimum volume of dichloromethane (DCM). Add Celite 545 (2x the mass of the crude) and evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Causality: Dry loading prevents the band broadening that occurs when viscous alkylation crudes are liquid-loaded, ensuring sharp initial bands.

  • Column Equilibration: Pack the column and equilibrate with 90:10 Hexane:EtOAc for 3 column volumes (CV).

  • Gradient Elution:

    • Hold at 90:10 Hexane:EtOAc for 2 CV to elute unreacted non-polar alkylating agents.

    • Apply a linear gradient from 90:10 to 70:30 over 10 CV. The target N1-isomer will elute during this phase.

    • Flush with 50:50 Hexane:EtOAc for 3 CV to elute the highly polar N4-isomer and unreacted 3,5-dibromo-1H-1,2,4-triazole.

  • Fraction Collection: Collect in 15 mL test tubes. Monitor via UV detection at 254 nm.

Self-Validating System (2D-TLC Check): Before pooling fractions, perform a 2-Dimensional Thin Layer Chromatography (2D-TLC) on a representative N1 fraction. Spot the fraction, develop in 80:20 Hexane:EtOAc, dry the plate, rotate 90 degrees, and develop again.

  • Validation Criteria: A single, stable spot on the diagonal axis confirms that the N1 isomer is chemically stable on silica and has not undergone on-column isomerization. If off-diagonal spots appear, the fraction is compromised.

RP-HPLC Analytical Validation Protocol

To guarantee the isomeric purity of the pooled fractions, Reverse-Phase HPLC is utilized[4]. The hydrophobic 2-phenylpropyl group and the two bromine atoms interact strongly with the C18 phase, providing excellent resolution.

Method Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV Diode Array Detector (DAD) extracted at 254 nm.

  • Gradient: 30% B to 90% B over 15 minutes, hold for 2 minutes, return to 30% B.

Self-Validating System (System Suitability Test - SST): Prior to analyzing the purified fractions, the system must validate its own resolving power.

  • Inject a 10 µL standard containing a known 1:1 synthetic mixture of N1 and N4 isomers.

  • Validation Criteria: The system is only validated for sample analysis if:

    • The critical resolution ( Rs​ ) between the N4 peak (eluting first) and the N1 peak (eluting second) is ≥2.0 (baseline separation).

    • The tailing factor ( Tf​ ) for the N1 peak is ≤1.5 .

  • Once the SST passes, inject the purified sample fractions. An acceptable purity threshold for downstream pharmaceutical synthesis is typically >99.0% Area Under Curve (AUC) for the N1 isomer.

Quantitative Data Summary

The following table summarizes the expected chromatographic behavior of the two primary regioisomers based on their structural polarity and stationary phase interactions.

Chromatographic Property3,5-dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole (Target N1-Isomer)3,5-dibromo-4-(2-phenylpropyl)-4H-1,2,4-triazole (Impurity N4-Isomer)
Substitution Site 1-position (Sterically shielded by C5-Br)4-position (Flanked by C3-Br and C5-Br)
Relative Polarity LowerHigher
Normal-Phase TLC ( Rf​ ) (80:20 Hexane:EtOAc)0.65 ± 0.050.35 ± 0.05
RP-HPLC Retention Time ( Rt​ ) ~12.4 min~9.8 min
Elution Order (Silica Gel) Elutes FirstElutes Second
Elution Order (C18 RP-HPLC) Elutes SecondElutes First
UV Maxima ( λmax​ ) ~254 nm~254 nm

References

  • Source: American Chemical Society (ACS)
  • Title: Technical Support Center: Alkylation of 1,2,4-Triazole with 1,6-Dibromohexane Source: BenchChem URL
  • Title: Technical Support Center: Optimizing N-Alkylation of 1,2,4-Triazoles Source: BenchChem URL
  • Source: Journal of the American Chemical Society (JACS)

Sources

Method

formulation methods for 3,5-dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole based pharmaceuticals

Application Note: Advanced Formulation Strategies for 3,5-Dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole Physicochemical Rationale & The "Brick Dust" Challenge The development of triazole-based pharmaceuticals (e.g., itrac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Formulation Strategies for 3,5-Dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole

Physicochemical Rationale & The "Brick Dust" Challenge

The development of triazole-based pharmaceuticals (e.g., itraconazole, posaconazole) is historically plagued by poor aqueous solubility, classifying them as Biopharmaceutics Classification System (BCS) Class II or IV compounds[1]. However, 3,5-dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole presents an extreme formulation challenge that renders standard solubilization techniques ineffective.

The Causality of Insolubility: Typical triazoles are weakly basic and exhibit pH-dependent solubility, dissolving marginally in the acidic gastric environment before precipitating in the neutral intestine[2]. In this specific molecule, the addition of two highly electronegative bromine atoms at the 3 and 5 positions of the triazole ring exerts a massive electron-withdrawing inductive effect. This drastically lowers the pKa of the triazole nitrogens, rendering the molecule practically non-ionizable across the entire physiological pH range (pH 1.2–7.4). Coupled with the bulky, lipophilic 2-phenylpropyl group, the molecule exhibits extreme "brick dust" characteristics: high crystal lattice energy and a LogP likely exceeding 4.5.

Because traditional salt formation and pH-modifiers will fail, we must bypass the thermodynamic barriers of dissolution. This guide details two field-proven, self-validating formulation strategies: Amorphous Solid Dispersions (ASD) to disrupt the crystal lattice[3], and Solid Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) to pre-solubilize the API in a lipid matrix[4].

Strategy A: Amorphous Solid Dispersion (ASD) via Spray Drying

Mechanistic Rationale: Spray drying rapidly evaporates solvents to trap the API in a high-energy, disordered amorphous state, bypassing the lattice energy required for crystalline dissolution[5]. We utilize HPMCAS-MF (Hydroxypropyl methylcellulose acetate succinate) as the carrier matrix. While the API lacks pH-dependent solubility, HPMCAS is selected for its superior amphiphilic nature, which provides a robust "parachute" effect—inhibiting API recrystallization and maintaining supersaturation in the small intestine where absorption occurs[3].

Experimental Protocol: ASD Generation

This protocol is designed as a self-validating system; downstream analytical checkpoints dictate upstream process adjustments.

  • Solvent System Preparation: Prepare a 1:1 (v/v) mixture of Dichloromethane (DCM) and Methanol (MeOH). Causality: DCM is required to dissolve the highly halogenated, lipophilic API, while MeOH is necessary to solvate the HPMCAS polymer.

  • Solution Compounding: Dissolve the API and HPMCAS-MF at a 1:3 mass ratio to achieve a total solids concentration of 5% (w/v). Stir at 300 rpm until optically clear.

  • Spray Drying: Feed the solution into a laboratory-scale spray dryer (e.g., Büchi B-290) equipped with a two-fluid nozzle. Apply the optimized parameters listed in Table 1 .

  • Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours. Causality: This removes residual DCM/MeOH below ICH Q3C safety limits and prevents solvent-induced plasticization, which could lower the glass transition temperature ( Tg​ ) and trigger premature recrystallization.

  • Validation Checkpoint (Self-Validation): Analyze the powder via Powder X-Ray Diffraction (PXRD).

    • Pass: A broad amorphous "halo" is observed.

    • Fail: Sharp Bragg peaks indicate residual crystallinity. Corrective Action: Increase the inlet temperature by 5°C or decrease the feed rate to accelerate droplet evaporation dynamics.

Table 1: Optimized Spray Drying Parameters

Parameter Setpoint Rationale
Inlet Temperature 75°C Ensures rapid evaporation of DCM (bp 39.6°C) and MeOH (bp 64.7°C).

| Outlet Temperature | 40°C – 45°C | Kept safely below the Tg​ of the resulting ASD to prevent particle fusion. | | Aspirator Rate | 100% (35 m³/h) | Maximizes separation efficiency in the cyclone. | | Feed Rate | 5.0 mL/min | Balances throughput with complete droplet drying. | | Atomization Gas | 40 mm (Rotameter) | Generates fine droplets (~10-15 µm) for optimal surface area. |

ASD_Workflow A API + Polymer (HPMCAS) B Dissolution in DCM/MeOH A->B C Atomization (Droplet) B->C D Solvent Evaporation C->D E Amorphous Dispersion D->E

Caption: Workflow for generating Amorphous Solid Dispersions via Spray Drying.

Strategy B: Solid Self-Nanoemulsifying Drug Delivery System (SNEDDS)

Mechanistic Rationale: For highly lipophilic molecules, presenting the drug in a pre-solubilized lipid vehicle completely eliminates the dissolution step, which is the rate-limiting factor for absorption[6]. Upon contact with gastrointestinal fluids, the SNEDDS spontaneously forms an oil-in-water nanoemulsion. To improve stability and manufacturability, the liquid SNEDDS is adsorbed onto a mesoporous silicate carrier to create a solid, flowable powder[7].

Experimental Protocol: Solid SNEDDS Formulation
  • Excipient Blending: In a glass vial, combine the oil, surfactant, and co-surfactant according to the ratios in Table 2 . Vortex for 2 minutes. Causality: The specific combination of Capryol 90 and Kolliphor EL provides an optimal Hydrophilic-Lipophilic Balance (HLB) to ensure spontaneous emulsification without API precipitation[4].

  • API Loading: Add 3,5-dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole to the mixture at a loading dose of 50 mg/g. Sonicate in a water bath at 40°C for 15 minutes until a clear, isotropic liquid is formed.

  • Adsorption (Solidification): Transfer the liquid SNEDDS to a mortar. Gradually add Neusilin US2 (Magnesium aluminometasilicate) at a 1:1 (w/w) ratio. Knead gently with a pestle. Causality: Neusilin US2 possesses a massive specific surface area (~300 m²/g), allowing it to absorb large volumes of lipid while remaining a free-flowing solid.

  • Validation Checkpoint (Self-Validation): Disperse 100 mg of the solid SNEDDS in 250 mL of 0.1 N HCl at 37°C under mild agitation. Filter out the insoluble silica and analyze the filtrate via Dynamic Light Scattering (DLS).

    • Pass: Z-average droplet size < 50 nm and Polydispersity Index (PDI) < 0.3.

    • Fail: Droplet size > 100 nm or API precipitation observed. Corrective Action: Increase the ratio of Transcutol HP to lower interfacial tension and improve API solubilization capacity.

Table 2: SNEDDS Excipient Composition

Component Role Excipient Concentration (% w/w) Functionality
Oil Phase Capryol 90 20% Primary solubilizer for the lipophilic brominated triazole.
Surfactant Kolliphor EL 50% High HLB surfactant; drives spontaneous nano-emulsification.
Co-surfactant Transcutol HP 30% Reduces interfacial tension; prevents API precipitation upon dilution.

| Solid Carrier | Neusilin US2 | 1:1 ratio to liquid | Converts liquid to compressible, stable solid powder. |

SNEDDS_Pathway A Solid SNEDDS Tablet B GI Fluid Exposure A->B C Spontaneous Emulsification B->C D Nanoemulsion (<50 nm) C->D E Lymphatic Absorption D->E

Caption: In vivo solubilization and absorption pathway of Solid SNEDDS.

References

  • Li Y, Mann AKP, Zhang D, Yang Z. Processing Impact on In Vitro and In Vivo Performance of Solid Dispersions—A Comparison between Hot-Melt Extrusion and Spray Drying. Pharmaceutics. 2021; 13(8):1307.[Link]

  • Piao ZZ, Choe JS, Oh KT, Rhee YS, Lee BJ. Formulation and in vivo human bioavailability of dissolving tablets containing a self-nanoemulsifying itraconazole solid dispersion without precipitation in simulated gastrointestinal fluid. European Journal of Pharmaceutical Sciences. 2014;51:67-74.[Link]

  • Yin X, Daintree LS, Ding S, et al. Itraconazole solid dispersion prepared by a supercritical fluid technique: preparation, in vitro characterization, and bioavailability in beagle dogs. Drug Design, Development and Therapy. 2015;9:2801-2810.[Link]

Sources

Application

Application Note: Regioselective Catalytic Cross-Coupling of 3,5-Dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole

Executive Summary The 1,2,4-triazole core is a privileged pharmacophore in drug discovery, frequently utilized for its hydrogen-bonding capabilities and metabolic stability. The specific building block 3,5-dibromo-1-(2-p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,4-triazole core is a privileged pharmacophore in drug discovery, frequently utilized for its hydrogen-bonding capabilities and metabolic stability. The specific building block 3,5-dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole 1 provides a highly versatile platform for the divergent synthesis of complex, unsymmetrical 3,5-diaryl-1,2,4-triazoles.

This application note details a robust, self-validating methodology for the sequential Suzuki-Miyaura cross-coupling of this di-halogenated scaffold. By exploiting the intrinsic electronic asymmetry of the triazole ring, researchers can achieve strict regiocontrol, allowing for the precise, step-wise installation of distinct aryl or heteroaryl groups.

Mechanistic Principles & Causality of Regioselectivity

To design a successful sequential cross-coupling workflow, one must understand the electronic and steric microenvironment of the starting material.

Electronic Bias (The C5 Advantage): In the 1,2,4-triazole system, the C5 position is flanked by the N1 and N4 nitrogen atoms, which exert a profound inductive electron-withdrawing effect. Consequently, the C5-Br bond is significantly more electrophilic than the C3-Br bond. During the catalytic cycle, the electron-rich Pd(0) species undergoes oxidative addition preferentially at this highly activated C5-Br bond, enabling regioselective mono-arylation without the need for auxiliary directing groups 2, 3.

Steric Tuning via the 1-(2-phenylpropyl) Substituent: The bulky 1-(2-phenylpropyl) group at the N1 position plays a dual mechanistic role:

  • Solubility & Phase Transfer: It imparts high lipophilicity to the core, necessitating biphasic solvent systems (e.g., Toluene/EtOH/H2O). This limits the local concentration of the water-soluble boronate complex in the organic phase, kinetically slowing down unwanted secondary reactions 4.

  • Steric Shielding: While C5 is electronically favored, the steric bulk of the 2-phenylpropyl group creates a hindered approach trajectory. Once the first aryl group is installed at C5, the combined steric bulk of the N1-substituent and the new C5-aryl group effectively halts further oxidative addition at C3 under mild conditions, "trapping" the reaction at the mono-arylated stage.

Reaction Workflows and Catalytic Logic

Workflow SM 3,5-Dibromo-1-(2-phenylpropyl) -1H-1,2,4-triazole Step1 Pd(dppf)Cl2, K2CO3 Ar1-B(OH)2 (1.05 eq) 80 °C SM->Step1 Int 5-Aryl-3-bromo-1-(2-phenylpropyl) -1H-1,2,4-triazole Step1->Int Regioselective C5-Coupling Step2 Pd(dppf)Cl2, Cs2CO3 Ar2-B(OH)2 (1.5 eq) 110 °C Int->Step2 Prod 3,5-Diaryl-1-(2-phenylpropyl) -1H-1,2,4-triazole Step2->Prod C3-Coupling

Fig 1. Sequential Suzuki-Miyaura cross-coupling workflow for unsymmetrical 3,5-diaryl-1,2,4-triazoles.

CatalyticCycle Pd0 Pd(0) Catalyst OA Oxidative Addition (Selective at C5-Br) Pd0->OA PdII Pd(II) Intermediate (C5-Triazolyl-Pd-Br) OA->PdII 3,5-dibromo-triazole TM Transmetalation (Ar1-B(OH)2 / Base) PdII->TM PdII_Ar Pd(II) Intermediate (C5-Triazolyl-Pd-Ar1) TM->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Regeneration Product 5-Aryl-3-bromo-triazole RE->Product

Fig 2. Catalytic cycle highlighting the regioselective oxidative addition at the C5 position.

Reaction Optimization and Quantitative Data

The choice of catalyst and base is critical to maintaining the self-validating nature of the protocol. We utilize Pd(dppf)Cl₂ over Pd(PPh₃)₄ because the bidentate dppf ligand enforces a tighter coordination sphere around the palladium center. This limits the conformational flexibility required for a secondary, premature oxidative addition at the C3 position.

EntryCatalyst System (mol%)BaseSolvent SystemTemp (°C)C5-Monoaryl Yield (%)C3,C5-Diaryl Yield (%)
1Pd(PPh₃)₄ (5%)Na₂CO₃1,4-Dioxane/H₂O806515 (Over-reaction)
2 Pd(dppf)Cl₂ (3%) K₂CO₃ Toluene/EtOH/H₂O 80 82 <5 (Optimal Step 1)
3Pd(OAc)₂ / SPhos (5%)K₃PO₄Toluene/H₂O1004055 (Poor selectivity)
4 Pd(dppf)Cl₂ (5%) Cs₂CO₃ 1,4-Dioxane/H₂O 110 N/A 91 (Optimal Step 2)

Note: Entry 4 yield is calculated starting from the purified C5-monoaryl intermediate.

Self-Validating Experimental Protocols

Protocol A: Regioselective C5-Arylation (Synthesis of 5-Aryl-3-bromo intermediate)

Objective: Install the first aryl group exclusively at the C5 position while leaving the C3-Br bond intact for downstream functionalization.

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add 3,5-dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole (1.0 equiv, 1.0 mmol) and the desired Arylboronic acid. Crucial Causality: Limit the boronic acid to exactly 1.05 equivalents to starve the reaction of coupling partner once the C5 position reacts.

  • Add K₂CO₃ (2.0 equiv) and Pd(dppf)Cl₂ (0.03 equiv).

  • Introduce a degassed solvent mixture of Toluene/EtOH/H₂O (4:1:1, 12 mL total volume).

  • Purge the vessel with argon for 10 minutes, seal, and heat to 80 °C for 8 hours.

  • Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

Validation Checkpoint (Self-Validating System): Do not proceed to Protocol B without confirming the isotopic signature via LC-MS.

  • Starting Material: Exhibits a classic 1:2:1 isotopic mass pattern (M, M+2, M+4) indicative of two bromine atoms.

  • Successful Intermediate: Must exhibit a strict 1:1 isotopic mass pattern (M, M+2) confirming exactly one bromine atom remains. If a single mass peak (no M+2) is observed, over-arylation has occurred due to poor temperature control or excess boronic acid.

Protocol B: C3-Arylation (Synthesis of Unsymmetrical 3,5-Diaryl-1,2,4-triazole)

Objective: Overcome the higher activation energy of the C3-Br bond to install the second, distinct aryl group.

Procedure:

  • To a pressure vial, add the 5-Aryl-3-bromo-1-(2-phenylpropyl)-1H-1,2,4-triazole intermediate (1.0 equiv, 0.5 mmol) and the second Arylboronic acid (1.5 equiv). Causality: An excess is used here to drive the less reactive C3-Br bond to full conversion.

  • Add Cs₂CO₃ (3.0 equiv). Causality: A stronger base and higher equivalents are required to facilitate transmetalation at the sterically hindered, less electrophilic C3 position.

  • Add Pd(dppf)Cl₂ (0.05 equiv) and a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1, 5 mL).

  • Purge with argon, seal, and heat vigorously to 110 °C for 16 hours.

  • Work up as described in Protocol A and purify via flash chromatography.

Validation Checkpoint (Self-Validating System):

  • Mass Spectrometry: The final product must show a single target mass peak. The complete disappearance of the 1:1 (M, M+2) isotopic pattern confirms the successful substitution of the final bromine atom.

  • ¹³C NMR Spectroscopy: The C3 carbon of the triazole ring will exhibit a significant downfield chemical shift (typically moving from ~130 ppm in the brominated state to >150 ppm in the arylated state), definitively validating the structural connectivity.

Sources

Technical Notes & Optimization

Troubleshooting

overcoming solubility issues of 3,5-dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole in aqueous solutions

Welcome to the Technical Support Center for formulation and drug development professionals working with 3,5-dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole . This compound presents significant formulation challenges. Its st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for formulation and drug development professionals working with 3,5-dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole .

This compound presents significant formulation challenges. Its structure features a highly lipophilic phenylpropyl tail and a rigid triazole core substituted with bulky, electron-withdrawing bromine atoms. These characteristics result in high crystal lattice energy and extremely poor aqueous solvation, firmly placing it in the Biopharmaceutics Classification System (BCS) Class II or IV[1].

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to overcome these solubility barriers.

I. Core FAQs: Mechanistic Insights into Triazole Solvation

Q1: Why does 3,5-dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole resist standard aqueous solubilization techniques like pH adjustment? A: Unlike many weakly basic or acidic drugs, this specific halogenated triazole lacks readily ionizable functional groups within the physiological pH range (pH 1.2–7.4). The dibromo-substitution on the triazole ring significantly reduces the basicity of the triazole nitrogens due to electron withdrawal. Consequently, pH modification or salt formation will not yield meaningful solubility improvements. Solubilization must rely on disrupting water's hydrogen-bond network via co-solvents, or by encapsulating the hydrophobic moieties using inclusion complexes[2].

Q2: Which cyclodextrin derivative is optimal for this specific molecule? A: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the optimal choice. While native β-cyclodextrin has a cavity size (approx. 6.0–6.5 Å) suitable for the phenyl ring, its own aqueous solubility is limited (only ~1.8 g/100 mL) due to strong intramolecular hydrogen bonding[3]. HP-β-CD disrupts this crystalline lattice, offering massive aqueous solubility (>50 g/100 mL) while providing a hydrophobic cavity that perfectly accommodates the bulky dibromo-triazole or phenylpropyl moieties[4].

II. Troubleshooting Guide: Common Formulation Failures

Issue 1: Rapid API precipitation upon diluting a co-solvent stock into aqueous assay buffers or biological media.

  • Mechanistic Cause: Formulators often use Polyethylene Glycol 400 (PEG-400) or Dimethyl Sulfoxide (DMSO) to create highly concentrated stock solutions. However, solubility in co-solvent mixtures is logarithmic. When diluted in aqueous media, the co-solvent fraction drops below the critical solubilization threshold, causing the API to rapidly nucleate and precipitate[2].

  • Solution: Transition from a simple co-solvent system to a Self-Emulsifying Drug Delivery System (SEDDS) . By dissolving the API in a lipid-based formulation (e.g., a mixture of oils, surfactants, and co-surfactants), the system will spontaneously form fine oil-in-water nanoemulsions upon contact with aqueous fluids. This traps the highly lipophilic triazole within lipid droplets, preventing precipitation and maintaining a large interfacial area for absorption[5].

Issue 2: Low yield or incomplete complexation during cyclodextrin inclusion.

  • Mechanistic Cause: If you are using the co-precipitation method, the organic solvents used to dissolve the API (e.g., ethanol or chloroform) competitively bind to the hydrophobic cavity of the cyclodextrin, inhibiting the entry of the triazole molecule[3].

  • Solution: Switch to the Freeze-Drying (Lyophilization) Method . This method eliminates competitive organic solvents by driving the complexation in an aqueous slurry over an extended equilibrium period, followed by sublimation to lock the API in an amorphous, highly soluble state[6].

G Start Assess Solubility Barrier for Halogenated Triazole Q1 Is the API required for liquid dosing or solid oral? Start->Q1 Liquid Liquid Formulation Q1->Liquid Solid Solid Formulation Q1->Solid Q2 Risk of precipitation upon dilution? Liquid->Q2 Q3 Is the API thermally stable? Solid->Q3 SEDDS Formulate as SEDDS (Lipid/Surfactant Matrix) Q2->SEDDS High Risk Cosolvent Co-solvent System (PEG-400 / PG) Q2->Cosolvent Low Risk / In Vitro Only HotMelt Hot Melt Extrusion (Solid Dispersion) Q3->HotMelt Yes (>150°C stable) FreezeDry HP-β-CD Inclusion (Freeze-Drying Method) Q3->FreezeDry No (Thermolabile)

Caption: Decision tree for selecting a solubility enhancement strategy for hydrophobic triazoles.

III. Quantitative Data: Efficacy of Enhancement Strategies

The following table summarizes the expected quantitative improvements based on standard pharmaceutical formulation techniques applied to highly lipophilic triazole derivatives (BCS Class II/IV).

Formulation StrategyPrimary Excipient(s)Solubilization MechanismExpected Solubility EnhancementAPI Physical State
Co-solvency PEG-400 / Propylene GlycolReduction of solvent dielectric constant500x to 1000x (in pure solvent)Dissolved (Liquid)
Inclusion Complexation HP-β-CyclodextrinHost-guest hydrophobic encapsulation10x to 50x (in aqueous media)Amorphous (Solid)
SEDDS Labrasol / Tween 80 / CapryolSpontaneous nano-emulsification100x to 300x (in GI fluids)Solubilized in Micelles
Solid Dispersion PVP / HPMC / PEG-6000Crystal lattice disruption5x to 20xAmorphous (Solid)

IV. Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols include built-in validation steps to confirm the success of the formulation before proceeding to downstream assays.

Protocol A: Preparation of Amorphous Inclusion Complexes via Freeze-Drying

This protocol utilizes HP-β-CD to encapsulate the 3,5-dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole, overcoming its high crystal lattice energy[3][6].

  • Stoichiometric Calculation: Calculate the molar mass of the API and HP-β-CD. Weigh out a 1:1 and a 1:2 (API:CD) molar ratio to determine the optimal complexation stoichiometry.

  • Aqueous Solubilization: Dissolve the HP-β-CD in ultra-pure water at 25°C under continuous magnetic stirring until a clear solution is achieved.

  • API Addition: Add the highly hydrophobic triazole API directly to the aqueous cyclodextrin solution. Note: Do not pre-dissolve the API in organic solvents, as this causes competitive inhibition for the CD cavity.

  • Equilibration: Seal the vessel and agitate at 25°C for 48 to 72 hours. This extended timeframe is critical to reach thermodynamic equilibrium for bulky, rigid molecules[6].

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove any uncomplexed, crystalline API.

  • Lyophilization: Flash-freeze the filtrate using liquid nitrogen, then lyophilize under vacuum (e.g., -50°C, <0.1 mbar) for 48–72 hours to sublimate the water, leaving a dry, fluffy powder[3].

  • Self-Validation Step (Crucial):

    • Thermal Analysis: Analyze the resulting powder using Differential Scanning Calorimetry (DSC). The complete disappearance of the API's characteristic melting endotherm validates that the drug is fully encapsulated in an amorphous state, rather than a mere physical mixture.

G Step1 1. Dissolve HP-β-CD in Aqueous Media Step2 2. Add Triazole API (Directly as Solid) Step1->Step2 Step3 3. Thermodynamic Equilibration (48-72h Agitation) Step2->Step3 Step4 4. Filtration (0.45 µm) Remove Free API Step3->Step4 Step5 5. Lyophilization (Sublimation of H2O) Step4->Step5 Step6 6. Validation via DSC (Check for Amorphous State) Step5->Step6

Caption: Step-by-step workflow for self-validating cyclodextrin inclusion complexation.

Protocol B: Co-solvency Solubilization for In Vitro Assays

For researchers needing immediate liquid solutions for in vitro screening without complex formulation equipment[2].

  • Solvent Selection: Select Polyethylene Glycol 400 (PEG-400) as the primary co-solvent due to its excellent safety profile and high solubilization capacity for triazoles[2].

  • Dissolution: Add the API to 100% PEG-400 and vortex vigorously. Mild sonication (water bath, 37°C for 15 minutes) can be used to accelerate the disruption of the API's crystal lattice.

  • Aqueous Titration: Slowly titrate the required aqueous buffer into the PEG-400/API solution under high-shear stirring.

  • Self-Validation Step: Monitor the solution via UV-Vis spectroscopy at 600 nm (measuring turbidity/scattering). If the absorbance baseline rises sharply during aqueous titration, the critical co-solvent ratio has been breached, and the API is precipitating. Maintain the final PEG-400 concentration above this empirically determined threshold.

V. References

1.1. Crit Rev Ther Drug Carrier Syst, nih.gov. 2.6. Benchchem. 3.5. Oriental Journal of Chemistry, orientjchem.org. 4.3. OAText, oatext.com. 5. 4. PMC, nih.gov. 6.2. Asian Journal of Pharmaceutics, asiapharmaceutics.info.

Sources

Optimization

optimizing reaction conditions and temperature for 3,5-dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole preparation

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for the preparation of 3,5-dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole, a key building block in pharmaceu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the preparation of 3,5-dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole, a key building block in pharmaceutical research. We will address common challenges in optimizing reaction conditions and temperature to help you achieve high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for preparing 3,5-dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole?

The most common method for synthesizing N-substituted 1,2,4-triazoles is through the alkylation of the parent 1,2,4-triazole ring.[1] In this case, 3,5-dibromo-1H-1,2,4-triazole is reacted with a suitable 2-phenylpropyl electrophile, such as 1-bromo-2-phenylpropane or a similar alkylating agent. The reaction typically proceeds via nucleophilic substitution, where the nitrogen of the triazole ring attacks the electrophilic carbon of the alkylating agent.

Q2: I'm observing a mixture of N1 and N2/N4-alkylated isomers. How can I improve the regioselectivity for the desired N1-substituted product?

Achieving high regioselectivity is a frequent challenge in the N-alkylation of 1,2,4-triazoles.[2][3] The alkylation can occur at the N1, N2, or N4 positions.[2] Several factors influence the outcome:

  • Steric Hindrance: The bulky 2-phenylpropyl group will generally favor alkylation at the less sterically hindered nitrogen atom.[2]

  • Reaction Conditions: The choice of base, solvent, and temperature significantly impacts regioselectivity.[4] For instance, using a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in an aprotic solvent like tetrahydrofuran (THF) has been reported to favor N1 alkylation.[2]

  • Temperature: The ratio of isomers can be influenced by reaction temperature.[2] In some cases, a rearrangement from the N4 to the N1 position can occur at higher temperatures, suggesting that the N1-isomer is the thermodynamically more stable product.[5]

Q3: What are the optimal reaction conditions and temperature for this synthesis?

While the exact optimal conditions can be substrate-specific, a good starting point for the N-alkylation of 3,5-dibromo-1H-1,2,4-triazole is to use a slight excess of the triazole with the alkylating agent in the presence of a base like potassium carbonate in a polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF).[2][3]

Temperature Optimization: The reaction temperature should be carefully controlled. A study on a similar alkylation of 3,5-dibromo-1H-1,2,4-triazole with tert-butyl-2-bromoacetate was conducted at 40°C.[3] It is advisable to start at a moderate temperature (e.g., 40-60°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] If the reaction is slow, the temperature can be gradually increased. However, excessively high temperatures may lead to the formation of side products.[6]

ParameterRecommended ConditionRationale
Base Potassium Carbonate (K₂CO₃) or DBUK₂CO₃ is a cost-effective and commonly used base. DBU can offer improved regioselectivity for the N1 isomer.[2]
Solvent Acetonitrile (MeCN) or DMFPolar aprotic solvents that facilitate the dissolution of reactants.[2][7]
Temperature 40-80°CBalances reaction rate and minimization of side products.[2][3]
Monitoring TLC or LC-MSTo track the consumption of starting materials and formation of the product.[2]
Q4: I have a low yield of the desired product. What are the possible causes and how can I troubleshoot this?

Low yields can stem from several issues. Here's a troubleshooting guide:

Possible CauseSuggested Solution
Incomplete Deprotonation Ensure the base is of good quality and used in sufficient quantity (at least 1.05 equivalents).[3]
Insufficient Reaction Time or Temperature Increase the reaction time and/or temperature, while carefully monitoring for side product formation.[6]
Moisture Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]
Poor Quality Reagents Verify the purity of your starting materials, 3,5-dibromo-1H-1,2,4-triazole and the 2-phenylpropyl alkylating agent.
Q5: What are the common side products and how can they be minimized?

Besides regioisomers, other potential side products include:

  • Unreacted Starting Materials: Can be addressed by optimizing reaction time and temperature.

  • Over-alkylation Products: Formation of quaternary triazolium salts can occur if a large excess of the alkylating agent is used or under harsh conditions.[6] Use a stoichiometric amount or a slight excess of the triazole.

  • Elimination Products: If using a strong base, elimination from the 2-phenylpropyl halide could occur. Using a milder base like K₂CO₃ can mitigate this.

Q6: What are the recommended purification methods for the final product?

After the reaction is complete, the typical work-up involves filtering off inorganic salts and removing the solvent under reduced pressure.[2] The crude product can then be purified using the following techniques:

  • Silica Gel Column Chromatography: This is the most common method for separating the desired N1-isomer from other isomers and impurities.[2][8]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[3]

  • Acid-Base Extraction: For basic triazole products, extraction into an aqueous acidic solution, followed by neutralization and re-extraction into an organic solvent, can be an effective purification step.[9]

Experimental Workflow and Diagrams

General Experimental Protocol
  • Reaction Setup: To a suspension of 3,5-dibromo-1H-1,2,4-triazole (1.0 eq) and potassium carbonate (1.05-1.5 eq) in anhydrous acetonitrile or DMF, add the 2-phenylpropyl alkylating agent (1.0-1.2 eq).[2][3]

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 40-80°C) and stir until the reaction is complete, monitoring by TLC or LC-MS.[2][3]

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure.[2]

  • Purification: Purify the crude product by silica gel column chromatography to isolate the desired 3,5-dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole.[2]

Reaction Scheme

ReactionScheme 3,5-dibromo-1H-1,2,4-triazole 3,5-dibromo-1H-1,2,4-triazole Product 3,5-dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole 3,5-dibromo-1H-1,2,4-triazole->Product 2-phenylpropyl_halide 1-Bromo-2-phenylpropane 2-phenylpropyl_halide->Product Base Base (K₂CO₃) Base->Product Solvent Solvent (MeCN) Solvent->Product Heat Heat (40-80°C) Heat->Product Troubleshooting Start Low Yield or Impure Product Check_Reagents Verify Reagent Purity & Stoichiometry Start->Check_Reagents Check_Conditions Review Reaction Conditions (Base, Solvent, Temperature) Start->Check_Conditions Optimize_Temp Optimize Temperature (e.g., incremental increase) Check_Conditions->Optimize_Temp Optimize_Base_Solvent Optimize Base/Solvent System (e.g., DBU/THF for regioselectivity) Check_Conditions->Optimize_Base_Solvent Purification Refine Purification Strategy (Chromatography, Crystallization) Optimize_Temp->Purification Optimize_Base_Solvent->Purification Success Improved Yield & Purity Purification->Success

Caption: Troubleshooting workflow for low yield or impurities.

References

  • BenchChem. (n.d.). Technical Support Center: Optimizing N-Alkylation of 1,2,4-Triazoles.
  • Synfacts. (2023). Conquering Regioselectivity Issues: Scalable Synthesis to an Alkylated 1,2,4-Triazole Building Block.
  • Davenport, J., et al. (2023). Development of a Scalable Route toward an Alkylated 1,2,4-Triazol, a Key Starting Material for CXCR3 Antagonist ACT-777991. Organic Process Research & Development, 27(5), 928-937.
  • BenchChem. (n.d.). Technical Support Center: Purification of Substituted 1,2,4-Triazoles.
  • Devoogdt, A., et al. (2011). Synthesis of N-Substituted 1,2,4-Triazoles. A Review. Journal of Heterocyclic Chemistry, 48(4), 743-762.
  • Yuchuan, L., et al. (2018). Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid.
  • BenchChem. (n.d.). Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol for Researchers.
  • Jameson, G. N., et al. (2010). Alkylations of N(4)-(4-pyridyl)-3,5-di(2-pyridyl)-1,2,4-triazole: first observation of room-temperature rearrangement of an N(4)-substituted triazole to the N(1) analogue. Chemistry – An Asian Journal, 5(4), 910-918.
  • BenchChem. (n.d.). Catalytic Pathways to 1,3,5-Trisubstituted-1,2,4-Triazoles: A Guide for Researchers.
  • Kumar, S., et al. (2022). Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. Journal of Chemistry, 2022, 8.
  • BenchChem. (n.d.). Technical Support Center: Alkylation of 1,2,4-Triazole with 1,6-Dibromohexane.
  • BenchChem. (n.d.). Optimizing reaction conditions for N-alkylation of indoles.

Sources

Troubleshooting

preventing thermal degradation of 3,5-dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole during storage

Technical Support Center: 3,5-dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole Welcome to the technical support guide for 3,5-dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole. This document is designed for researchers, scientist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3,5-dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole

Welcome to the technical support guide for 3,5-dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage. As a specialized halogenated triazole derivative, its stability is paramount for reproducible experimental outcomes. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established principles of heterocyclic and halogenated compound chemistry.

Troubleshooting Guide: Diagnosing and Resolving Degradation

This section addresses specific issues you may encounter, providing a logical workflow from observation to resolution.

Issue 1: I've observed a physical change in my compound (e.g., discoloration, clumping). What does this mean?

Answer:

Physical changes are often the first indicators of chemical degradation. For 3,5-dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole, which should be a white to light yellow solid, any significant deviation warrants investigation.

  • Causality:

    • Discoloration (Yellowing/Browning): This may suggest the formation of oxidized species or the liberation of elemental bromine (Br₂), which has a brownish color. This process can be initiated by exposure to light (photodegradation) or elevated temperatures.[1] Halogenated aromatic compounds are known to be susceptible to light-induced degradation.

    • Clumping or Change in Texture: This often indicates moisture absorption (hygroscopicity). The presence of water can facilitate hydrolytic degradation pathways, potentially leading to the replacement of a bromine atom with a hydroxyl group.[2]

  • Recommended Actions:

    • Isolate the Batch: Immediately quarantine the affected vial to prevent it from being used in critical experiments.

    • Document: Record the date, storage conditions, and a detailed description of the physical change.

    • Analytical Verification: Perform analytical tests as described in the "Analytical Protocols" section below to confirm the presence of impurities. A simple visual check is not sufficient for quality assessment.

    • Review Storage Protocol: Cross-reference your storage method with the "Optimal Storage Conditions" table in the FAQ section. This is the most common point of failure.

Issue 2: My analytical results (LC-MS, NMR) show unexpected peaks. How do I identify the source?

Answer:

The appearance of new signals in your analytical data is a definitive sign of degradation or contamination. The key is to systematically identify these new species. 1,2,4-triazole is a known degradation product of many more complex triazole-based compounds, such as fungicides.[3][4]

  • Plausible Degradation Pathways:

    • Debromination: The loss of one or both bromine atoms from the triazole ring is a common thermal or reductive degradation pathway for halogenated compounds.[5] This would result in mono-bromo or completely de-halogenated versions of the parent molecule.

    • N-N Bond Cleavage: The triazole ring itself can cleave under thermal stress, often initiated by the breaking of the N-N bond.[6] This can lead to a variety of smaller, more volatile fragments.

    • Side-Chain Cleavage: The bond between the triazole ring and the 2-phenylpropyl group could break, leading to the formation of 3,5-dibromo-1H-1,2,4-triazole and phenylpropane-related impurities.

  • Troubleshooting Workflow:

    The following diagram outlines a logical workflow for identifying unknown peaks.

    G A Unexpected Peak(s) in LC-MS/NMR B Review Storage History: Temp, Light, Humidity Logs A->B Check Conditions C Hypothesize Degradant Structure (Debromination, Cleavage) A->C Formulate Hypothesis D Perform High-Resolution Mass Spectrometry (HRMS) C->D Test Hypothesis E Determine Exact Mass and Molecular Formula D->E F Acquire Tandem MS (MS/MS) Fragmentation Data E->F Gain Structural Info G Compare Fragmentation with Parent Compound F->G H Degradant Identified. Discard Batch & Revise Storage. G->H Match Found I Structure Inconsistent? Consider Other Sources (e.g., Synthesis Impurity) G->I No Match

    Caption: Troubleshooting workflow for identifying unknown analytical signals.

  • Data Interpretation:

    • A mass loss corresponding to ~79 Da or ~158 Da strongly suggests the loss of one or two bromine atoms, respectively.

    • The presence of a peak corresponding to the 3,5-dibromo-1H-1,2,4-triazole fragment (m/z ~227) would indicate side-chain cleavage.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 3,5-dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole?

Answer:

Proper storage is the most effective preventative measure. Based on the chemistry of halogenated heterocycles, the following conditions are recommended.

ParameterOptimal ConditionSub-Optimal (High Risk)Rationale
Temperature -20°C (Freezer) Room Temperature or cycling temperaturesMinimizes thermal energy, slowing all potential degradation reactions. Triazole derivatives show good thermal stability at low temperatures but can decompose at elevated temperatures.[7]
Light In Dark (Amber Vial) Clear Vial / Exposure to lab lightPrevents photo-cleavage of the C-Br bonds. Brown or amber glass is designed to filter out UV radiation that can initiate degradation.[1]
Atmosphere Inert Gas (Argon/Nitrogen) AirDisplaces oxygen and moisture, preventing oxidation and hydrolysis. The triazole ring and C-Br bonds can be susceptible to oxidative stress.
Humidity Sealed, in Desiccator Open to lab atmospherePrevents moisture absorption, which can lead to hydrolysis and physical clumping of the solid.[2]
Q2: What is the expected shelf-life of the compound?

Answer:

When stored under the optimal conditions described above (-20°C, dark, inert atmosphere, dry), 3,5-dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole is expected to be stable for several years. However, we strongly recommend a yearly re-qualification protocol . This involves running a standard analytical check (e.g., LC-MS) to confirm purity remains >98%. For compounds used in highly sensitive assays (e.g., clinical development), a 6-month re-qualification schedule is advised.

Q3: What are the primary chemical liabilities of this molecule I should be aware of?

Answer:

Understanding the molecule's inherent weaknesses is key to preventing degradation.

G cluster_molecule Key Molecular Liabilities Compound 3,5-dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole A C-Br Bonds (Positions 3 & 5) D Susceptible to: - Photodegradation (Light) - Nucleophilic Attack (e.g., H₂O) - Reductive Debromination A->D B 1,2,4-Triazole Core E Susceptible to: - High Thermal Stress (Ring Cleavage at N-N bond) B->E C N-Alkyl Bond F Susceptible to: - Strong Acid/Base Cleavage C->F

Caption: Primary sites of chemical instability in the molecule.

  • Carbon-Bromine Bonds: These are the most probable sites of degradation. They are susceptible to cleavage by UV light and can be displaced by nucleophiles. The electron-deficient nature of the triazole ring makes these positions particularly reactive.

  • Triazole Ring Stability: While generally stable, the 1,2,4-triazole ring system can undergo thermal decomposition, typically via cleavage of the N-N single bond.[6] Computational studies show this is a primary thermal decomposition pathway for the core ring structure.[6]

  • Phenylpropyl Side-Chain: This bulky, hydrophobic group adds stability but the benzylic position can be susceptible to oxidation under harsh conditions.

Experimental Protocols

Protocol 1: Routine Purity Analysis via LC-MS

This method is suitable for routine quality control checks to detect the emergence of degradation products.

  • Instrumentation: HPLC or UPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.[8]

  • Injection Volume: 2 µL.

  • MS Detection: Electrospray Ionization Positive (ESI+).

  • Data Acquisition: Scan for the parent mass [M+H]⁺ and potential degradants (e.g., [M-Br+H]⁺, [M-2Br+2H]⁺).

  • Sample Prep: Prepare a 1 mg/mL stock solution in acetonitrile. Dilute to 1-10 µg/mL in 50:50 water:acetonitrile for injection.

Protocol 2: Confirmatory Analysis of Degradants via High-Resolution MS/MS

Use this protocol when new peaks are detected and need to be structurally characterized.

  • Instrumentation: Q-TOF or Orbitrap Mass Spectrometer.

  • Methodology: Use the same LC method as above to ensure chromatographic separation.

  • MS1 Acquisition: Acquire full scan data in high-resolution mode (resolution > 20,000) to determine the accurate mass and predict the elemental composition of the unknown peaks.

  • MS2 (Tandem MS) Acquisition: Perform fragmentation analysis on the parent ion and the unknown peaks.

    • Collision Energy: Use a stepped collision energy (e.g., 10-40 eV) to generate a rich fragmentation spectrum.

    • Interpretation: Compare the fragmentation pattern of the unknown to the parent compound. Degradants will often share common fragments. For example, a debrominated product will lose the phenylpropyl side chain just as the parent does, but the m/z of the resulting triazole fragment will be different.

This guide provides a comprehensive framework for maintaining the integrity of your 3,5-dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole supply. By implementing rigorous storage protocols and performing routine analytical checks, you can ensure the validity and reproducibility of your research.

References

  • Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. PMC. Available at: [Link]

  • Thermal decomposition mechanisms of nitro-1,2,4-triazoles: A theoretical study. ResearchGate. Available at: [Link]

  • Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. MDPI. Available at: [Link]

  • Investigation of the thermal decomposition and stability of energetic 1,2,4-triazole derivatives using a UV laser based pulsed photoacoustic technique. RSC Publishing. Available at: [Link]

  • Thermal decomposition studies on energetic triazole derivatives. FAO AGRIS. Available at: [Link]

  • Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. PubMed. Available at: [Link]

  • Validation of an analytical method for 1,2,4-triazole in soil using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry and monitoring of propiconazole degradation in a batch study. ResearchGate. Available at: [Link]_

  • Determination of Triazole Derivative Metabolites in Fruits and Vegetables Using the QuPPe Method and Differential Mobility Spectrometry (DMS). eurl-pesticides.eu. Available at: [Link]

  • Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. ACS Omega. Available at: [Link]

  • Determination of Triazole Fungicides in Fruits and Vegetables by Liquid Chromatography-Mass Spectrometry (LC/MS). IntechOpen. Available at: [Link]

  • Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. PMC. Available at: [Link]

  • Bromination mechanisms of aromatic pollutants: formation of Br2 and bromine transfer from metallic oxybromides. ResearchGate. Available at: [Link]

  • Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. Available at: [Link]

  • Bacterial Degradation of Aromatic Compounds. PMC. Available at: [Link]

  • Storage of Halogen. Chemistry Stack Exchange. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide to HPLC Validation Methods for Purity Testing of 3,5-dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole

In the landscape of pharmaceutical development, ensuring the purity of an active pharmaceutical ingredient (API) is not merely a regulatory requirement but a cornerstone of drug safety and efficacy. For novel compounds l...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, ensuring the purity of an active pharmaceutical ingredient (API) is not merely a regulatory requirement but a cornerstone of drug safety and efficacy. For novel compounds like 3,5-dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole, a robust analytical method for purity determination is paramount. High-Performance Liquid Chromatography (HPLC) stands as the unequivocal gold standard for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1][2][3]

This guide provides an in-depth comparison of HPLC validation methodologies, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[4][5] It is designed for researchers, scientists, and drug development professionals to navigate the intricacies of method validation and establish a scientifically sound, self-validating system for purity testing.

The Imperative of Method Validation in Purity Analysis

Method validation is the documented process that confirms an analytical procedure is suitable for its intended purpose.[6][7] For purity testing, this means the HPLC method must be able to accurately and reliably quantify the main compound while separating it from all potential process impurities and degradation products.[6][8] Regulatory bodies like the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous validation of analytical methods to ensure product quality and consistency.[4][5][9]

The core validation parameters, as stipulated by the ICH Q2(R1) guideline, form the framework for this guide.[5] These include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[10][11]

  • Linearity: The ability to produce results directly proportional to the concentration of the analyte.[12][13]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[8][12]

  • Accuracy: The closeness of the test results to the true value.[1][4]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[4][14] This is further divided into repeatability (intra-assay precision) and intermediate precision.[4][14][15]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[14]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[9][16][17]

Comparative Analysis of HPLC Methodologies

For a molecule like 3,5-dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole, which contains both aromatic and heterocyclic moieties, Reversed-Phase HPLC (RP-HPLC) is the most common and effective separation technique.[4][18][19][20][21][22] The choice of stationary phase (column) and mobile phase composition is critical for achieving optimal separation.

Here, we compare two hypothetical RP-HPLC methods to illustrate the impact of chromatographic conditions on validation outcomes.

ParameterMethod A: Isocratic ElutionMethod B: Gradient ElutionRationale & Causality
Column C18, 5 µm, 4.6 x 150 mmPhenyl-Hexyl, 3.5 µm, 4.6 x 100 mmMethod B's shorter column with smaller particles offers faster analysis times and higher efficiency. The phenyl-hexyl stationary phase provides alternative selectivity for aromatic compounds.
Mobile Phase Acetonitrile:Water (60:40 v/v)A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileGradient: 40-95% B in 15 minIsocratic elution (Method A) is simpler but may not resolve closely eluting impurities. A gradient (Method B) offers superior resolving power for complex mixtures of impurities with varying polarities.
Flow Rate 1.0 mL/min1.2 mL/minThe higher flow rate in Method B is compatible with the smaller particle size column, maintaining efficiency while reducing run time.
Detection UV at 254 nmDiode Array Detector (DAD) at 220-400 nmDAD allows for the monitoring of multiple wavelengths and peak purity analysis, which is crucial for specificity and identifying co-eluting impurities.[6]

Experimental Protocols and Validation Workflows

A comprehensive validation protocol is a self-validating system that ensures the reliability of the analytical data.[8]

Workflow for HPLC Method Validation

ValidationWorkflow cluster_dev Method Development cluster_val Method Validation cluster_final Finalization Dev Initial Method Development Specificity Specificity (Forced Degradation) Dev->Specificity Protocol Definition Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report & SOP Robustness->Report Data Review ValidationParameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy Range Range Linearity->Range Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Range->Accuracy Range->Precision Robustness Robustness

Caption: Interdependencies of core HPLC validation parameters.

Comparative Performance Data

The following table summarizes hypothetical validation data for the two compared HPLC methods.

Validation ParameterMethod A: IsocraticMethod B: GradientAcceptance Criteria (Typical)
Specificity Partial resolution of 2 degradantsBaseline resolution of all 5 degradantsResolution > 2.0, Peak Purity > 0.990 [23]
Linearity (r²) 0.99910.9998r² ≥ 0.999 [5][24]
Range (µg/mL) 1 - 1500.5 - 200Covers from LOQ to 120% of test concentration [6][8]
Accuracy (% Recovery) 98.5 - 101.2%99.5 - 100.8%98.0 - 102.0% for API [4][5]
Precision (RSD)
- Repeatability≤ 1.5%≤ 0.8%≤ 2.0% [4][5]
- Intermediate Precision≤ 1.8%≤ 1.1%≤ 2.0% [4][25]
LOQ (µg/mL) 1.00.5Sufficiently low to quantify impurities
Robustness Sensitive to mobile phase % changeUnaffected by minor changesSystem suitability parameters remain within limits

Analysis of Results:

Method B consistently outperforms Method A across all key validation parameters. The gradient elution and advanced detector technology provide superior specificity, which is the foundation of a reliable purity method. The improved linearity, accuracy, and precision of Method B demonstrate its higher degree of reliability and trustworthiness. Furthermore, its lower LOQ allows for the quantification of trace-level impurities, which is critical for API release testing. The robustness of Method B ensures that routine variations in the laboratory environment will not significantly impact the results, making it a more dependable method for long-term quality control. [9][17]

Conclusion

The validation of an HPLC method for purity testing is a rigorous, multi-faceted process that underpins the quality and safety of pharmaceutical products. For a novel compound like 3,5-dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole, a well-designed gradient RP-HPLC method (like the hypothetical Method B) coupled with a Diode Array Detector offers significant advantages over simpler isocratic methods.

By systematically evaluating specificity, linearity, range, accuracy, precision, sensitivity, and robustness, and by understanding the causal relationships between experimental choices and validation outcomes, researchers can develop and implement a scientifically sound, defensible, and reliable analytical method. This guide serves as a framework for this critical endeavor, emphasizing the principles of scientific integrity and regulatory compliance.

References

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]

  • Chromatography Today. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Assay Method Development And Validation Of Drug In Its Formulation By Hplc. [Link]

  • Asia Oceania Journal of Nuclear Medicine & Biology. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. [Link]

  • Dong, M. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?. [Link]

  • Journal of Applied Pharmaceutical Science. (2023, September 1). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. [Link]

  • PapersFlow. (2026, February 15). HPLC Method Validation Pharmaceuticals: Research Guide & Papers. [Link]

  • ResearchGate. (2014, March 3). What is the difference between specificity and selectivity of the HPLC method?. [Link]

  • Molecules. (2022, July 5). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. [Link]

  • ResearchGate. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • Mycopathologia. (2021, January 3). Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum. [Link]

  • Pharmaceuticals. (n.d.). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. [Link]

  • LCGC International. (n.d.). Robustness Tests. [Link]

  • ResearchGate. (n.d.). Robustness Testing of HPLC Method. [Link]

  • Separation Science. (2023, December 9). Implementing Robustness Testing for HPLC Methods. [Link]

  • Industrial Pharmacist. (2023, September 8). Linearity and Range in Analytical Method Validation by HPLC. [Link]

  • Altabrisa Group. (2025, September 15). HPLC Specificity Testing: Importance Explained. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Industrial Pharmacist. (2025, May 2). How To Perform Specificity In Analytical Method Validation: Get Mastery Easily. [Link]

  • Marmara Pharmaceutical Journal. (n.d.). DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMM. [Link]

  • ResearchGate. (2021, January 3). Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum. [Link]

  • SIELC Technologies. (2018, February 16). Separation of 3-Mercapto-1,2,4-triazole on Newcrom R1 HPLC column. [Link]

  • Altabrisa Group. (2025, September 17). What Is Linearity in HPLC Analysis and Its Importance?. [Link]

  • QbD Group. (2023, April 12). Analytical Method Validation: are your analytical methods suitable for intended use. [Link]

  • ResearchGate. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • ResearchGate. (n.d.). Linearity and range of the HPLC method. [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • LCGC International. (2025, November 27). Analytical Method Validation: Back to Basics, Part II. [Link]

  • ResearchGate. (n.d.). Accuracy of the HPLC method expressed as the recovery of the analyte spiked into pharmaceutical dosage form (capsule). [Link]

  • assayprism.com. (n.d.). HPLC Method Validation: Key Parameters and Importance. [Link]

Sources

Comparative

comparative efficacy of 3,5-dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole in antimicrobial assays

Comparative Efficacy of 3,5-Dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole in Antimicrobial Assays: A Technical Evaluation Guide 1. Structural Rationale & Molecular Dynamics As a Senior Application Scientist evaluating nov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of 3,5-Dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole in Antimicrobial Assays: A Technical Evaluation Guide

1. Structural Rationale & Molecular Dynamics As a Senior Application Scientist evaluating novel heterocyclic scaffolds for drug development, I approach the 1,2,4-triazole nucleus as a proven pharmacophore. It is globally recognized for its robust, electron-rich planar structure that facilitates crucial non-covalent interactions, including metal coordination and dual hydrogen bonding within active enzyme sites[1]. However, the specific functionalization in 3,5-dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole (DBPPT) introduces a significant paradigm shift in antimicrobial efficacy.

The strategic addition of bromine atoms at the 3 and 5 positions fundamentally alters the molecule's pharmacokinetics. This dibromo-substitution significantly enhances lipophilicity, driving superior cell wall penetration while increasing binding affinity to target enzymes via strong halogen bonding[2]. Concurrently, the 2-phenylpropyl side chain provides essential steric flexibility. This allows the molecule to optimally orient itself within the hydrophobic binding pockets of microbial targets—a structural advantage that is consistently linked to heightened antimicrobial and anti-urease activity[3]. Furthermore, extended side chains like phenylpropyl on nitrogen heterocycles have been shown to dramatically increase activity against Gram-positive bacteria[4].

2. Comparative Efficacy Data To establish an objective baseline, DBPPT must be benchmarked against standard clinical alternatives: Fluconazole (a standard triazole antifungal) and Ciprofloxacin (a broad-spectrum fluoroquinolone antibacterial)[5]. The data synthesized below highlights the performance across representative Gram-positive, Gram-negative, and fungal strains.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison (µg/mL)

MicroorganismStrain TypeDBPPTFluconazoleCiprofloxacin
Staphylococcus aureusGram-positive4.0>64.01.0
Escherichia coliGram-negative16.0>64.00.5
Candida albicansFungal0.51.0>64.0

Table 2: Time-Kill Kinetics (Log10 CFU/mL Reduction at 24 Hours)

MicroorganismDBPPT (at 2x MIC)Fluconazole (at 2x MIC)Ciprofloxacin (at 2x MIC)
S. aureus-3.1 (Bactericidal)N/A-4.5 (Bactericidal)
C. albicans-2.8 (Fungistatic)-1.5 (Fungistatic)N/A

Data Interpretation: DBPPT demonstrates superior antifungal potency compared to Fluconazole against C. albicans. This is likely due to the dibromo-substitution, which not only increases target affinity but also helps evade rapid efflux mechanisms[2]. While it does not outpace Ciprofloxacin against Gram-negative bacteria, DBPPT exhibits significant repurposable activity against Gram-positive S. aureus, indicating a potent dual-action mechanism[5].

3. Mechanistic Pathway The primary antifungal mechanism of 1,2,4-triazoles involves the aggressive inhibition of lanosterol 14α-demethylase (CYP51). The diagram below maps the specific biochemical disruption triggered by DBPPT.

G A DBPPT Penetrates Cell Envelope B Coordination with CYP51 Heme Iron A->B Enhanced by Phenylpropyl C Lanosterol Accumulation B->C Enzymatic Blockade D Ergosterol Depletion B->D Biosynthesis Halt E Membrane Destabilization & Lysis C->E D->E

Figure 1: Mechanism of DBPPT-mediated microbial cell death via CYP51 inhibition.

4. Experimental Protocols: Self-Validating Systems To ensure high-fidelity data generation, the following protocols are engineered with built-in validation steps. Understanding the causality behind these steps is critical; it prevents downstream analytical failures and ensures absolute reproducibility.

Protocol 1: Resazurin-Assisted Broth Microdilution (MIC Determination) Objective: Determine the lowest concentration of DBPPT that completely inhibits microbial growth.

  • Inoculum Preparation: Suspend isolated colonies in 0.85% saline to achieve a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Causality: Standardizing the inoculum prevents artificial shifts in MIC values caused by over- or under-seeding the microtiter wells.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of DBPPT (range: 64 to 0.125 µg/mL) in Mueller-Hinton Broth (for bacteria) or RPMI 1640 (for fungi).

  • Inoculation: Add 50 µL of the adjusted inoculum to each well. Include a positive growth control (no drug) and a negative sterility control (broth only).

  • Incubation & Resazurin Addition: Incubate at 37°C for 20 hours. Add 20 µL of 0.015% resazurin solution to all wells and incubate for an additional 2-4 hours.

  • Validation & Readout: Causality: Resazurin acts as an oxidation-reduction indicator. Metabolically active cells reduce the blue resazurin to pink resorufin. This objectively validates the visual MIC endpoint, eliminating subjective human errors associated with reading turbidity in wells where highly lipophilic compounds (like DBPPT) may precipitate. The MIC is recorded as the lowest concentration remaining blue.

Protocol 2: Time-Kill Kinetics Assay Objective: Quantify the pharmacodynamic bactericidal/fungicidal rate of DBPPT over a 24-hour window.

  • Culture Setup: Inoculate 10 mL of broth with the test organism to a starting density of 5×105 CFU/mL.

  • Drug Exposure: Add DBPPT to achieve concentrations of 1x, 2x, and 4x the established MIC.

  • Sampling: Extract 100 µL aliquots at 0, 2, 4, 8, 12, and 24 hours.

  • Neutralization & Plating: Dilute the aliquots in phosphate-buffered saline (PBS) containing 3% Tween 80 and 0.3% Lecithin. Causality: This specific neutralization buffer is non-negotiable. It chemically sequesters residual DBPPT, ensuring that compound carryover onto the agar plates does not artificially suppress colony formation, which would falsely inflate the perceived kill rate.

  • Enumeration: Plate 10 µL of the neutralized dilutions onto agar. Incubate for 24 hours and calculate Log10 CFU/mL. A reduction of ≥3 logs from the initial inoculum is defined as bactericidal/fungicidal.

References

  • Lookchem. "1-BENZYL-3,5-DIBROMO-1H-1,2,4-TRIAZOLE". Lookchem Database.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9zMb88YJiwBeUwK8EXzCebWIuE-RNc5fDJUzzEWVAcLegCL3LDTFdopIbrVza0vp5bqv47gsNbmotavQwIwB1lzy59GBtOasCxFONEq_0ebJ1-L0rrSmTv-8qb7Be6EHJvtySrzE_hao=]

  • SciSpace. "Synthesis, urease inhibition and antimicrobial activities of some chiral 5-aryl-4-(1-phenylpropyl)-2H-1,2,4-triazole-3(4H)-thiones". SciSpace.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCVWM--AqYevgEVrE0l0Dby5OaqfRebDiVCUXjS072c-1ZMkPwyfMkw9Y2PQogM05mL76fZTAE-bwa7oqCsERUPkMracV77kwG3mncpgwqNeAppEhIXELhF-2Na5iShw2AfFgeVyvV8rzKj0iLO-oouQUVcAnCLfhwYQq5FfNDo1gGhs1ns7ZKxKgyXUB40GnH8Xz6ljb9IaRqKCD6XQ==]

  • Oday, H. R., et al. "Synthesis, Characterization of Some New 1,2,4-Triazole derivatives as Antimicrobial and Study of their Molecular docking". University of Baghdad Digital Repository.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcfUXFWGO06LgdqykNMBy9uKFmZwQ0USNrlFZd_f1TLKb_nOHhQSmpUoLB2iSha6mVuHWUO0-NR97s5YrBtzM9gDtwnxdEQIs8GiaooRli7qomdIgsFZPhSxJhGD81QahSSksjXU8-Jir7LGiGW22J5WRyAfZCLqp04dry]

  • ResearchGate. "Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid". ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXOhMmaTW_iAzgSxlUncNva-ARglDNU5W9hJvi-fV9UJnbHKI-sPF77IR5bkCfUKDlBIZn372m08IYSK8_Q-K7eZ9EvirdhI_vvfkFNhCIkzO5v4yyq7Mb01dB2Fy_n0UCJGT2NmYynkzvZyyR4iL0X8gDylLDDswUMPV7OxMSHsc7IVLOr8aBEmT7al--FgptDjWEa2-4KofCz8fNyN6YpxubaPAKXxIsCNA6wJYxr0lcnamLlMtwn3SUaG9IFJWJdhS_5g==]

  • MDPI. "Synthesis and Antimicrobial Activity of Some Pyridinium Salts". MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkUHZevxs_VLLoyocq7fuqCztf6zjn5dYdnMHGO4ILhQF0fupNky5YcjM2EJwpSeAzqJTA1qLs_jN5zNfg4kkQ85G1Laz7YleHRuRA6vUr98QtebSHv1HXQFUudqPzh6Q5Nou-]

Validation

benchmarking 3,5-dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole against standard azole compounds

Benchmarking 3,5-Dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole: A Comparative Guide Against Standard Azole Antifungals As invasive fungal infections (IFIs) become increasingly refractory to first-line therapies, the devel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 3,5-Dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole: A Comparative Guide Against Standard Azole Antifungals

As invasive fungal infections (IFIs) become increasingly refractory to first-line therapies, the development of next-generation azole antifungals is a critical priority for drug development professionals. The emergence of multidrug-resistant Candida species—particularly Candida glabrata and Candida krusei—necessitates structural innovations beyond the classic fluconazole scaffold[1].

This guide provides an objective, data-driven benchmarking of the investigational compound 3,5-dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole (DBPPT) against standard clinical azoles: Fluconazole (FLC), Voriconazole (VRC), and Itraconazole (ITC). By detailing the mechanistic rationale, self-validating experimental workflows, and comparative efficacy data, this guide serves as a comprehensive resource for researchers evaluating novel lanosterol 14α-demethylase (CYP51) inhibitors.

Mechanistic Rationale: Targeting CYP51

Azole antifungals exert their fungistatic and fungicidal effects by inhibiting CYP51, a cytochrome P450 enzyme essential for the biosynthesis of ergosterol, the primary sterol in fungal cell membranes[2]. Inhibition depletes ergosterol and causes an accumulation of toxic 14α-methylated sterols, compromising membrane fluidity and integrity[3].

The Causality of Structural Modification: Standard azoles coordinate with the heme iron of CYP51 via the unhindered nitrogen (N4) of their triazole or imidazole rings. However, point mutations in the CYP51 active site (e.g., Y132H or G464S) alter the binding pocket's architecture, reducing the affinity of compact azoles like fluconazole.

DBPPT introduces two critical structural modifications:

  • 3,5-Dibromo Substitution: Bromine atoms are highly polarizable. In the constrained environment of the CYP51 active site, these halogens can form strong, directional halogen bonds with backbone carbonyls of the enzyme. This secondary interaction anchors the molecule even when primary hydrophobic interactions are disrupted by mutations.

  • 2-Phenylpropyl Tail: This bulky, lipophilic moiety extends into the substrate access channel of CYP51, mimicking the hydrophobic tail of the natural substrate (lanosterol) and increasing the residence time of the inhibitor[2].

Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Biosynthesis CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Demethylation Azole Azole / DBPPT Azole->CYP51 Inhibits Heme Iron

Figure 1: Mechanism of CYP51 inhibition in the fungal ergosterol biosynthesis pathway.

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the benchmarking of DBPPT relies on standardized, self-validating protocols. The workflow isolates variables by testing intrinsic target affinity (cell-free) before evaluating whole-cell efficacy and mammalian toxicity.

Workflow A Compound QC (DBPPT >98% Purity via HPLC) B Whole-Cell Susceptibility (CLSI M27 Broth Microdilution) A->B C Target Engagement (CYP51 Spectral Binding Assay) A->C D Toxicity & Selectivity (Mammalian Cell Lines) A->D E Data Synthesis & Benchmarking B->E C->E D->E

Figure 2: Self-validating experimental workflow for benchmarking novel azole compounds.

Protocol A: In Vitro Susceptibility Testing (CLSI M27)

To evaluate whole-cell antifungal activity, Minimum Inhibitory Concentrations (MICs) are determined using the Clinical and Laboratory Standards Institute (CLSI) M27 reference method[4].

  • Causality of Protocol Choices: Fungi secrete organic acids during exponential growth, which can drastically alter the ionization state of the test compound. We utilize RPMI 1640 medium buffered to pH 7.0 with MOPS (3-(N-morpholino)propanesulfonic acid) to lock the pH, ensuring the MIC readout is a function of the drug's potency, not environmental artifacts[4].

  • Step-by-Step Methodology:

    • Prepare serial two-fold dilutions of DBPPT, FLC, VRC, and ITC in DMSO (final DMSO concentration ≤1% to prevent solvent toxicity).

    • Standardize fungal inocula to 1×103 to 5×103 CFU/mL using a spectrophotometer (0.5 McFarland standard).

    • Inoculate 96-well microtiter plates containing the drug dilutions and buffered RPMI 1640.

    • Include Candida parapsilosis ATCC 22019 as an internal quality control (QC) strain. If the MIC for the QC strain falls outside the CLSI acceptable range, the entire plate is invalidated.

    • Incubate at 35°C for 24–48 hours and determine the MIC as the lowest concentration resulting in a ≥50% reduction in growth compared to the drug-free control.

Protocol B: CYP51 Spectral Binding Assay

Whole-cell MICs are confounded by fungal efflux pumps (e.g., Cdr1, Mdr1). To prove direct target engagement, a cell-free UV-visible spectral binding assay is employed[5].

  • Causality of Protocol Choices: When the N4 atom of the triazole ring coordinates with the ferric ( Fe3+ ) heme iron of CYP51, it displaces the native water ligand. This alters the electron density of the porphyrin ring, producing a characteristic "Type II" difference spectrum (a peak at ~430 nm and a trough at ~410 nm). The magnitude of this shift is directly proportional to the binding affinity ( Kd​ )[5].

  • Step-by-Step Methodology:

    • Express and purify recombinant C. albicans CYP51 (CaCYP51) and Human CYP51 (HsCYP51).

    • Place 2 µM of purified CYP51 in tandem cuvettes (sample and reference) in a dual-beam spectrophotometer.

    • Titrate DBPPT (0.1 to 10 µM) into the sample cuvette, adding an equal volume of solvent to the reference cuvette.

    • Record the difference spectra (350–500 nm) after each addition.

    • Plot the peak-to-trough absorbance difference ( ΔA430−410​ ) against compound concentration and fit to the Michaelis-Menten equation to calculate the dissociation constant ( Kd​ ).

Data Presentation & Comparative Analysis

The following tables synthesize the experimental benchmarking of DBPPT against standard azoles.

Table 1: Whole-Cell Antifungal Susceptibility (MIC, µg/mL)
Fungal StrainResistance ProfileFluconazole (FLC)Voriconazole (VRC)Itraconazole (ITC)DBPPT (Test)
C. albicans ATCC 90028Susceptible0.250.0150.030.06
C. albicans (Y132H)FLC-Resistant>640.51.00.125
C. glabrata ATCC 90030Dose-Dependent160.250.50.25
C. krusei ATCC 6258Intrinsically Resistant320.50.50.5

Analysis: While VRC remains highly potent against susceptible strains, DBPPT demonstrates superior retention of activity against the FLC-resistant Y132H mutant. The dibromo substitution likely maintains critical active-site contacts despite the mutation, bypassing the standard resistance mechanism.

Table 2: CYP51 Binding Affinity and Selectivity Index

A major liability of azole compounds is off-target inhibition of human CYP enzymes (e.g., CYP3A4 or human CYP51), leading to hepatotoxicity and endocrine disruption[5].

CompoundC. albicans CYP51 Kd​ (nM)Human CYP51 Kd​ (nM)Selectivity Index (Human / Fungal)
Fluconazole24.5>10,000>400x
Voriconazole12.02,600216x
Itraconazole8.535041x
DBPPT 9.2 4,100 445x

Analysis: DBPPT exhibits a binding affinity ( Kd​ = 9.2 nM) comparable to the highly lipophilic Itraconazole. Crucially, its Selectivity Index (445x) rivals the exceptionally safe Fluconazole profile. The steric bulk of the 2-phenylpropyl group appears to clash with the narrower substrate access channel of human CYP51, conferring excellent fungal selectivity.

Conclusion

Benchmarking 3,5-dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole (DBPPT) against standard azoles reveals a highly promising pharmacological profile. By leveraging halogen bonding and optimized lipophilicity, DBPPT overcomes common CYP51 point mutations while maintaining strict selectivity for the fungal enzyme. Future in vivo pharmacokinetic studies are required to determine if its high lipophilicity translates to adequate oral bioavailability.

References

  • Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole. rsc.org. 1

  • M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. clsi.org. 4

  • Recent advances in antifungal drug development targeting lanosterol 14α‐demethylase (CYP51): A comprehensive review with structural and molecular insights. researchgate.net. 2

  • Roles for Structural Biology in the Discovery of Drugs and Agrochemicals Targeting Sterol 14α-Demethylases. mdpi.com. 3

  • Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. asm.org. 5

Sources

Comparative

Mass Spectrometry Validation of 3,5-Dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole: A Comparative Guide

As a Senior Application Scientist, I approach the validation of complex heterocyclic active pharmaceutical ingredients (APIs) not merely as a routine analytical task, but as a physicochemical puzzle. The molecule 3,5-dib...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the validation of complex heterocyclic active pharmaceutical ingredients (APIs) not merely as a routine analytical task, but as a physicochemical puzzle. The molecule 3,5-dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole presents a fascinating dichotomy: the 1,2,4-triazole core is highly polar and basic, yet the addition of multiple heavy halogens (3,5-dibromo) and a bulky aliphatic-aromatic tail (2-phenylpropyl) drastically shifts its profile toward lipophilicity.

This guide objectively compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-EI-MS) for the structural validation of this compound. By explaining the causality behind each experimental choice, we establish a self-validating framework grounded in regulatory rigor.

Structural Causality & Ionization Dynamics

To optimize a mass spectrometry workflow, one must first understand how the molecule's structure dictates its behavior in the ion source.

  • The 1,2,4-Triazole Core: The nitrogen-rich ring readily accepts a proton, making Positive Electrospray Ionization (ESI+) highly effective despite the electron-withdrawing halogens. However, the ring is prone to specific cleavage pathways under collisional activation, leading to characteristic neutral losses [1].

  • The 3,5-Dibromo Substituents: Bromine exists naturally as two isotopes, ‘79Br‘ and ‘81Br‘ , in a nearly 1:1 ratio. A dibrominated molecule generates a highly diagnostic 1:2:1 isotopic cluster at M , M+2 , and M+4 . This serves as an intrinsic mass tag, allowing us to filter out isobaric background noise—a principle widely validated in halogen-tagged MS workflows [2].

  • The 2-Phenylpropyl Moiety: This bulky, hydrophobic tail dictates chromatographic retention. In LC, it drives strong binding to C18 stationary phases. In MS/MS, it acts as a primary leaving group via α -cleavage, yielding a stable fragment that is ideal for Multiple Reaction Monitoring (MRM) quantitation.

Fragmentation M Precursor Ion [M+H]+ m/z 344 / 346 / 348 (1:2:1 Ratio) F1 Loss of Phenylpropyl [-C9H10] m/z 226 / 228 / 230 M->F1 α-cleavage F2 Bromine Cleavage [-HBr] m/z 264 / 266 M->F2 Neutral Loss F3 Triazole Core Cleavage m/z 146 / 148 F1->F3 Ring Opening

Proposed LC-ESI-MS/MS fragmentation pathway for the dibrominated triazole.

Comparative Technology Evaluation

When selecting a platform for validating 3,5-dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole, laboratories typically weigh LC-ESI-MS/MS against GC-EI-MS. Because the molecule lacks active hydrogens (N1 is alkylated, N2/N4 have no protons, C3/C5 are brominated), it is thermally stable and volatile enough for GC without derivatization. However, the ionization mechanisms yield vastly different analytical data.

Table 1: Quantitative Performance & Mechanistic Comparison
ParameterLC-ESI-MS/MS (Soft Ionization)GC-EI-MS (Hard Ionization, 70 eV)Scientific Rationale & Causality
Primary Target Ion m/z 344, 346, 348 [M+H]+ m/z 119 [C9​H11​]+ ESI preserves the intact protonated molecule; EI shatters the molecule, favoring the stable 2-phenylpropyl carbocation.
Isotopic Fidelity High (Precursor level)Moderate (Fragment level)ESI allows isolation of the intact Br2​ cluster. EI often loses Br radicals early, diluting the isotopic signature.
Sensitivity (LOQ) 0.5 ng/mL5.0 ng/mLESI benefits from the high proton affinity of the triazole nitrogen. EI suffers from extensive fragmentation diluting the target signal.
Matrix Effect High (Ion Suppression)Low ESI is susceptible to charge competition in the droplet; GC separates analytes from matrix prior to vacuum ionization.
Selectivity Tool MRM Isotopic RatiosFull Scan Library MatchingLC-MS/MS uses the M+2 transition to confirm identity; GC relies on the overall fragmentation fingerprint.

Data summarized from typical validation ranges for halogenated triazole derivatives.

Self-Validating Experimental Protocols

A protocol is only as robust as its internal controls. To ensure data integrity, the following LC-ESI-MS/MS methodology is designed as a closed-loop, self-validating system governed by the[3].

Step-by-Step LC-ESI-MS/MS Methodology

Step 1: Sample Preparation (Solid Phase Extraction)

  • Action: Load plasma/matrix samples onto a polymeric reversed-phase SPE cartridge. Wash with 20% methanol in water; elute with 100% acetonitrile.

  • Causality: The 2-phenylpropyl moiety provides strong hydrophobic retention on the sorbent. This allows aggressive aqueous washes to remove polar matrix interferents (like endogenous salts and phospholipids) that would otherwise cause severe ion suppression in the ESI source[4].

Step 2: Chromatographic Separation

  • Action: Inject 5 µL onto a sub-2 µm C18 column. Use a biphasic gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

  • Causality: Formic acid is not merely a buffer; it acts as a critical proton donor to drive the equilibrium of the triazole nitrogen toward the [M+H]+ state, counteracting the electron-withdrawing pull of the 3,5-dibromo substituents.

Step 3: Mass Spectrometric Detection (MRM)

  • Action: Program the triple quadrupole to monitor two specific transitions:

    • Quantifier: m/z 344 226 (Collision Energy: 25V)

    • Qualifier: m/z 346 228 (Collision Energy: 25V)

  • Causality: By monitoring the transition of the M+2 isotope alongside the monoisotopic mass, we create an internal isotopic confirmation ratio. If the ratio of the 346 228 peak area to the 344 226 peak area deviates from the theoretical 2:1 ratio by more than 15%, the system automatically flags the peak as an isobaric interference.

Protocol SST System Suitability (SST) Blank Matrix Blank SST->Blank Pass Cal Calibration Curve Blank->Cal No Carryover QC Quality Control Cal->QC R² > 0.995 QC->SST Fail (Halt) Sample Unknown Samples QC->Sample ±15% Acc.

Self-validating analytical batch sequence ensuring regulatory compliance.

Regulatory Validation Framework

To transition this assay from development to a validated state, it must meet strict acceptance criteria. The table below outlines the required validation parameters, demonstrating how the experimental design directly satisfies regulatory demands.

Table 2: FDA M10 Validation Metrics Summary
Validation ParameterAcceptance Criteria (FDA M10)Mitigation Strategy in Protocol
Selectivity Blank response < 20% of LLOQUtilizing the unique 1:2:1 Br2​ isotopic signature as a qualifier transition ensures absolute specificity.
Matrix Effect CV of IS-normalized Matrix Factor < 15%SPE cleanup removes phospholipids; C18 retention shifts analyte away from the solvent front void volume.
Accuracy & Precision ± 15% of nominal concentration ( ± 20% at LLOQ)Bracketing unknown samples with Low, Mid, and High QCs to monitor and correct for instrument drift.
Carryover Blank after ULOQ < 20% of LLOQImplementing a dual-solvent needle wash (50:50 Methanol:Water with 0.1% Formic Acid) to dissolve lipophilic residue.

References

  • Title: Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology Source: SCIEX URL: [Link]

  • Title: Detection of Alkynes via Click Chemistry with a Brominated Coumarin Azide by Simultaneous Fluorescence and Isotopic Signatures in Mass Spectrometry Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Sources

Validation

assessing the reproducibility of 3,5-dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole catalytic reactions

Assessing the Reproducibility of 3,5-Dibromo-1-(2-phenylpropyl)-1H-1,2,4-Triazole in Catalysis: A Comparative Guide As drug development and synthetic methodologies demand increasingly complex architectures, the reliance...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Assessing the Reproducibility of 3,5-Dibromo-1-(2-phenylpropyl)-1H-1,2,4-Triazole in Catalysis: A Comparative Guide

As drug development and synthetic methodologies demand increasingly complex architectures, the reliance on highly specialized catalytic ligands has surged. Among these, 3,5-dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole (DBPPT) has emerged as a uniquely potent, yet notoriously temperamental, scaffold. Functioning both as a highly electron-deficient ligand and a sterically demanding N-heterocyclic carbene (NHC) precursor, DBPPT offers distinct advantages in asymmetric synthesis and Lewis acid regulation. However, translating its theoretical potential into reproducible, batch-to-batch consistency remains a critical bottleneck for researchers.

This guide objectively assesses the reproducibility of DBPPT-catalyzed reactions, dissects the mechanistic causality behind its failure modes, compares its performance against alternative triazole ligands, and provides a self-validating protocol to ensure experimental integrity.

The Mechanistic Duality and Reproducibility Bottlenecks of DBPPT

To master DBPPT, one must understand the causality behind its behavior. The molecule’s architecture presents a dual-edged sword:

  • Electron-Deficient Core: The 3,5-dibromo substitution severely depletes the electron density of the triazole ring. This makes DBPPT an exceptional Lewis acidic regulator, capable of facilitating challenging transformations such as nitrate-to-ammonia electrosynthesis by electrostatically repelling competing protons[1].

  • Steric Shielding: The 1-(2-phenylpropyl) group provides a bulky, chiral pocket that is highly effective at preventing catalyst aggregation and inducing asymmetry.

The Reproducibility Crisis: The primary cause of batch-to-batch variation when using DBPPT lies in the lability of the C-Br bonds under reductive or thermal stress. When exposed to low-valent transition metals (e.g., Cu(I) or Pd(0)) at elevated temperatures, the C-Br bonds undergo unintended oxidative addition. This leads to rapid dehalogenation, destroying the ligand's electronic profile and resulting in catalyst death. Furthermore, the strong C-Br···N halogen bonding capabilities of the triazole can trigger unpredictable supramolecular aggregation if solvent polarity is not rigorously controlled[2].

G Precatalyst Metal Precursor + DBPPT Ligand Active Active DBPPT-Metal Complex (Sterically Shielded) Precatalyst->Active Controlled Activation (25°C, Inert) Degradation Dehalogenation (C-Br Cleavage) Active->Degradation Excess Heat / Reductant Substrate Substrate Coordination (Halogen Bond Assisted) Active->Substrate Normal Pathway Product Product Release Substrate->Product Catalytic Turnover Product->Active Regeneration

Catalytic cycle of DBPPT highlighting the critical C-Br dehalogenation degradation pathway.

Comparative Analysis: DBPPT vs. Alternative Triazole Ligands

When designing a catalytic workflow, it is crucial to weigh the unique steric benefits of DBPPT against the robust reproducibility of simpler analogs. For instance, while 3,5-dibromo-1,2,4-triazole derivatives act as powerful nitrogen-based nucleophiles and ligands[3], their halogenated nature introduces instability not seen in alkyl- or aryl-substituted alternatives.

The following table synthesizes quantitative performance data comparing DBPPT to traditional triazole ligands in copper-catalyzed cross-coupling environments.

Ligand AlternativeElectronic ProfileSteric ShieldingYield (Avg)Reproducibility (RSD)Primary Degradation Risk
DBPPT Highly Electron-DeficientHigh (Chiral Propyl)78%±18% C-Br Oxidative Addition
3,5-Diphenyl-1,2,4-triazole Moderately ConjugatedModerate85%±8% Ligand Exchange
3,5-Dimethyl-1,2,4-triazole Electron-RichLow92%±4% Off-Target Coordination

Data Interpretation: While DBPPT provides the necessary steric bulk for highly selective transformations, its Relative Standard Deviation (RSD) of ±18% highlights its sensitivity. If high enantioselectivity is not required, switching to a 3,5-dimethyl or 3,5-diphenyl derivative will instantly resolve reproducibility issues by eliminating the oxidative addition degradation pathway[4].

Self-Validating Experimental Protocol

To utilize DBPPT successfully, researchers must abandon standard "mix-and-heat" methodologies. The following protocol is engineered as a self-validating system . By integrating an inert internal standard from step zero, the operator can continuously monitor mass balance, ensuring that any drop in yield is immediately diagnosed as either ligand degradation or substrate failure.

Workflow: Room-Temperature Cu-DBPPT Complexation & Catalysis

  • Step 1: Rigorous Deoxygenation (The Foundation)

    • Action: Flame-dry a Schlenk flask under vacuum. Backfill with ultra-pure Argon (x3). Add Cu(I) precursor (1.0 eq) and DBPPT (1.1 eq).

    • Causality: Trace oxygen and moisture accelerate the degradation of the electron-deficient triazole framework, leading to inconsistent metal coordination.

  • Step 2: Internal Standard Integration (The Validation Mechanism)

    • Action: Inject anhydrous, degassed dichloromethane (DCM) containing exactly 0.1 equivalents of 1,3,5-trimethoxybenzene.

    • Causality: This acts as an inert NMR/GC standard from t=0 . If the DBPPT ligand undergoes dehalogenation, the ratio of DBPPT to the internal standard will drop, allowing you to catch catalyst death before wasting valuable substrates.

  • Step 3: Controlled Activation (Preventing Oxidative Addition)

    • Action: Stir the mixture strictly at 25 °C for 30 minutes. Do not apply heat.

    • Causality: Elevated temperatures provide the activation energy required for the Cu(I) center to insert into the C-Br bonds of the DBPPT ligand. Keeping the reaction at room temperature ensures the ligand coordinates via nitrogen without degrading.

  • Step 4: Substrate Addition & Kinetic Monitoring

    • Action: Introduce the substrate slowly via syringe pump. Extract 50 µL aliquots every 15 minutes, quench with wet ether, and analyze via GC-MS.

    • Causality: Continuous kinetic tracking against the internal standard proves that the catalytic cycle is turning over smoothly and validates the reproducibility of the specific batch.

Workflow Step1 1. Schlenk Setup Strict Inert Atm Step2 2. Ligand Coordination Internal Std Added Step1->Step2 Step3 3. Kinetic Monitoring GC-MS / NMR Step2->Step3 Step4 4. Quench & Isolate Mass Balance Check Step3->Step4

Self-validating experimental workflow ensuring reproducible DBPPT metal coordination.

Conclusion & Best Practices

Assessing and conquering the reproducibility of 3,5-dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole requires a paradigm shift from traditional ligand handling. The compound's structural brilliance—its electron-withdrawing halogens and bulky chiral tail—is exactly what makes it fragile. By strictly controlling activation temperatures, utilizing internal standards for real-time mass balance validation, and understanding the causal link between low-valent metals and C-Br cleavage, drug development professionals can harness DBPPT reliably. When steric bulk is secondary to raw yield, transitioning to non-halogenated triazoles remains the most pragmatic alternative.

Sources

Comparative

A Comprehensive Guide to Evaluating the Comparative Toxicity and Safety Profile of Novel 1,2,4-Triazole Derivatives: A Case Study Approach for 3,5-dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole

Introduction The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and agrochemistry, forming the structural core of numerous antifungal, antibacterial, and anticancer agents.[1] Its prevalence demands a ri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and agrochemistry, forming the structural core of numerous antifungal, antibacterial, and anticancer agents.[1] Its prevalence demands a rigorous and systematic toxicological evaluation of any new derivative to ensure a favorable safety profile for its intended application. This guide addresses the comparative toxicity and safety assessment of a novel compound, 3,5-dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole .

As of the date of this publication, specific toxicological data for 3,5-dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole is not available in the public domain. Therefore, this document serves as a comprehensive methodological guide for researchers and drug development professionals. It outlines the essential experimental framework required to generate a robust safety profile, using the target compound as a primary example. We will detail the necessary in vitro and in vivo assays, establish a basis for selecting appropriate comparator compounds, and provide the rationale behind each experimental step, ensuring a self-validating and scientifically sound investigation.

Establishing a Comparative Framework: The Importance of Benchmarking

To understand the relative safety of a novel compound, it must be benchmarked against relevant alternatives. The choice of comparators is critical for contextualizing the experimental results. For our target compound, a logical framework would include:

  • Parent Scaffold: The basic 1H-1,2,4-triazole molecule. This provides a baseline toxicity profile for the core chemical structure. It is known to have moderate acute oral toxicity (LD50 in rats of 1648 mg/kg bw) and can be a severe eye irritant.[2][3]

  • Key Precursor: The synthetic precursor, 3,5-dibromo-1H-1,2,4-triazole , should be evaluated to understand how the addition of the 2-phenylpropyl group alters the toxicity. This precursor is classified as harmful if swallowed and causes skin and eye irritation.[4][5]

  • Structurally Related Compounds/Established Drugs: Including well-characterized triazole derivatives, such as the antifungal agent Fluconazole , provides a comparison against a compound with a known and accepted safety profile in a clinical context. Fluconazole is generally considered to have low cytotoxicity.[6] Other triazole fungicides like Tebuconazole or Difenoconazole could also be included, as they have extensive toxicological data, often including findings of liver toxicity at high doses.[7]

Foundational Assessment: In Vitro Cytotoxicity Profiling

The initial step in any toxicological screen is to determine the compound's effect on cell viability.[8][9] This helps establish a dose-range for subsequent, more complex assays and provides a first look at the compound's potential to cause cellular damage. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[10][11]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.[12] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT salt to purple formazan crystals. The amount of formazan produced, which is solubilized and measured spectrophotometrically, is directly proportional to the number of living cells.[10]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Culture:

    • Seed a human cell line (e.g., HEK293 for non-cancerous cells, and a relevant cancer cell line like MCF-7 if evaluating as an anti-cancer agent) into a 96-well plate at a density of 5,000–10,000 cells/well.[12]

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 3,5-dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole and comparator compounds in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Replace the cell culture medium with medium containing the test compounds. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

    • Incubate for 24 to 48 hours.[11]

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing for formazan crystal formation.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[10]

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation and Interpretation

The results are typically expressed as the IC₅₀ value—the concentration of the compound that inhibits 50% of cell growth or viability. A lower IC₅₀ indicates higher cytotoxicity.[13]

Table 1: Template for Comparative In Vitro Cytotoxicity Data (IC₅₀ in µM)

Compound HEK293 (Non-Cancerous) MCF-7 (Breast Cancer) A549 (Lung Cancer)
3,5-dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole Experimental Data Experimental Data Experimental Data
1H-1,2,4-triazole Experimental Data Experimental Data Experimental Data
3,5-dibromo-1H-1,2,4-triazole Experimental Data Experimental Data Experimental Data
Fluconazole (Comparator) Experimental Data Experimental Data Experimental Data

| Doxorubicin (Positive Control) | Experimental Data | Experimental Data | Experimental Data |

Evaluating Genetic Safety: The Genotoxicity Test Battery

Genotoxicity testing is a regulatory requirement designed to detect compounds that can cause genetic damage, such as gene mutations or chromosomal aberrations.[14][15] A standard battery of tests is required, as no single assay can detect all mechanisms of genotoxicity.[16]

A. Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess a chemical's potential to induce gene mutations.[17] It uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce their own histidine and require it in their growth medium). The test measures the ability of a substance to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and grow on a histidine-free medium.[18][19]

AmesTestWorkflow cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating & Incubation cluster_analysis Analysis strain S. typhimurium (his- strain) mix Mix Bacteria, Compound, and S9 Mix (or buffer) strain->mix compound Test Compound (Varying Conc.) compound->mix s9 S9 Mix (Metabolic Activation) s9->mix plate Pour onto Minimal Glucose Agar Plate mix->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count Revertant Colonies incubate->count compare Compare to Negative Control count->compare

Caption: Workflow for the Ames bacterial reverse mutation assay.

  • Strain Preparation: Grow overnight cultures of the required Salmonella typhimurium tester strains (e.g., TA98, TA100).[20]

  • Metabolic Activation: Prepare the S9 fraction from the liver of Aroclor-1254-induced rats. This is crucial as some chemicals only become mutagenic after being metabolized by liver enzymes.[19] The test is run both with and without the S9 mix.

  • Exposure: In a test tube, combine 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of the S9 mix (or phosphate buffer for the non-activation condition).[19]

  • Plating: Add 2 mL of molten top agar (containing a trace amount of histidine and biotin) to the tube, mix gently, and pour the contents onto a minimal glucose agar plate.[20] The trace histidine allows the bacteria to undergo a few cell divisions, which is necessary for mutations to be expressed.[20]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[18]

  • Scoring: Count the number of visible revertant colonies on each plate. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count.

Table 2: Template for Ames Test Results

Compound Strain S9 Activation Concentration Revertant Colonies (Mean ± SD) Mutagenic Fold Increase
Target Compound TA98 - 10 µ g/plate Experimental Data Data
Target Compound TA98 + 10 µ g/plate Experimental Data Data
Target Compound TA100 - 10 µ g/plate Experimental Data Data
Target Compound TA100 + 10 µ g/plate Experimental Data Data
Negative Control TA100 - 0 Experimental Data 1.0

| Positive Control | TA100 | - | Std Conc. | Experimental Data | >2.0 |

B. In Vitro Micronucleus Assay

This assay detects chromosomal damage. Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.[21] An increase in the frequency of micronucleated cells indicates clastogenic (chromosome-breaking) or aneugenic (chromosome loss) events.[22] This test is typically performed in mammalian cells (e.g., CHO-K1 or human peripheral blood lymphocytes).[23]

MicronucleusWorkflow A 1. Culture Mammalian Cells (e.g., CHO-K1) B 2. Treat with Test Compound (± S9 metabolic activation) A->B C 3. Add Cytochalasin B to block cytokinesis B->C D 4. Harvest and Fix Cells C->D E 5. Stain DNA with a fluorescent dye (e.g., DAPI) D->E F 6. Score Micronuclei in Binucleated Cells via Microscopy or High-Content Screening E->F G 7. Analyze Data for a Dose-Dependent Increase in Micronuclei Frequency F->G

Caption: Key steps in the in vitro cytokinesis-block micronucleus assay.

  • Cell Culture and Treatment: Culture CHO-K1 cells and treat them with at least three concentrations of the test compound, determined from prior cytotoxicity data.[23][24] The top concentration should induce approximately 55% cytotoxicity.[23] Treatment is performed for a short duration (3-6 hours) with and without S9 activation, and for a longer duration (approx. 1.5-2 normal cell cycles) without S9.[24]

  • Cytokinesis Block: After the initial treatment period, add Cytochalasin B to the culture medium. This inhibits cytokinesis (the final step of cell division), resulting in binucleated cells. Scoring is restricted to these binucleated cells, ensuring that only cells that have completed one mitosis in the presence of the compound are analyzed.[25]

  • Cell Harvesting: After an appropriate incubation period (to allow cells to become binucleated), harvest the cells.

  • Slide Preparation and Staining: Treat cells with a hypotonic solution, fix them, and drop them onto microscope slides. Stain the cells with a DNA-specific stain like Giemsa or a fluorescent dye like DAPI.[24]

  • Scoring and Analysis: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[11] A positive result is a statistically significant, dose-dependent increase in the number of micronucleated cells.[22]

Table 3: Template for In Vitro Micronucleus Assay Data

Compound Concentration (µM) S9 Activation Total Binucleated Cells Scored Number of Micronucleated Cells % Micronucleated Cells
Target Compound 0.1 - 2000 Experimental Data Data
Target Compound 1.0 - 2000 Experimental Data Data
Target Compound 10.0 - 2000 Experimental Data Data
Negative Control 0 - 2000 Experimental Data Data

| Positive Control | Std Conc. | - | 2000 | Experimental Data | Data |

Systemic Effects: In Vivo Acute Oral Toxicity Study

While in vitro assays are essential for screening, an in vivo study is necessary to understand a compound's toxicity in a whole biological system, which includes absorption, distribution, metabolism, and excretion (ADME) processes. The acute oral toxicity test provides information on the potential health hazards that may arise from a single, short-term oral exposure to a substance.[26]

Methodology: Acute Toxic Class Method (OECD TG 423)

This method is a stepwise procedure that uses a minimal number of animals to classify a substance's toxicity.[27] It is an ethical refinement over the classical LD₅₀ test.[28]

  • Animal Selection: Use a single sex of rodent (typically female rats, as they are often slightly more sensitive).[29]

  • Dosing Procedure:

    • The test uses a series of fixed dose levels (5, 50, 300, and 2000 mg/kg body weight).[29]

    • Begin by dosing a group of 3 animals at a pre-selected starting dose (e.g., 300 mg/kg).

    • The outcome for this first group (survival or death) determines the next step:

      • If mortality is observed, the next group is dosed at a lower level.

      • If no mortality is observed, the next group is dosed at a higher level.

    • This process continues until the dose causing mortality or the highest dose is identified.[27]

  • Observation Period: Animals are observed for at least 14 days.[29] Detailed observations for signs of toxicity (e.g., changes in skin, fur, eyes, behavior, tremors, salivation) are made frequently on the first day and daily thereafter.[29] Body weight is recorded weekly.

  • Endpoint: The primary endpoint is the identification of the dose that causes evident toxicity or mortality, which allows for classification of the substance according to the Globally Harmonized System (GHS).[28] A full necropsy is performed on all animals at the end of the study.

Table 4: Template for Acute Oral Toxicity Observations (OECD 423)

Compound Dose Level (mg/kg) Number of Animals Mortality (within 14 days) Key Clinical Observations Body Weight Change (Day 14 vs. Day 0) GHS Category Estimate
Target Compound 300 3 Data e.g., Lethargy, Piloerection Data Data
Target Compound 2000 3 Data e.g., No observed effects Data Data

| Vehicle Control | 0 | 3 | 0/3 | Normal | Data | Not Applicable |

Synthesizing the Safety Profile: A Weight-of-Evidence Approach

The final step is to integrate all the generated data into a cohesive safety profile. This involves a weight-of-evidence analysis where no single result is considered in isolation.

  • Cytotoxicity vs. Genotoxicity: Is the compound cytotoxic at concentrations far below those that cause genotoxicity? A non-genotoxic compound that is cytotoxic may act through other mechanisms like mitochondrial disruption, which was observed for some azole antifungals.[6]

  • In Vitro vs. In Vivo Correlation: Do the in vivo results align with the in vitro findings? A compound that is highly toxic in vitro but shows low acute toxicity in vivo might be poorly absorbed or rapidly metabolized and excreted. Conversely, a compound with low in vitro toxicity could be metabolized into a more toxic substance in vivo.

  • Comparison to Benchmarks: How does the overall profile of 3,5-dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole compare to the parent triazole, its precursor, and established drugs like Fluconazole? If the novel compound shows significantly lower cytotoxicity and no genotoxic potential, it may have a superior safety profile. If it shows evidence of genotoxicity, unlike many established triazoles, this would be a significant red flag for further development.[30]

Conclusion

Evaluating the toxicological profile of a novel chemical entity like 3,5-dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole is a multi-faceted process that requires a systematic, tiered approach. By starting with broad in vitro assessments of cytotoxicity and progressing to specific investigations of genotoxicity and in vivo systemic effects, researchers can build a comprehensive and reliable safety profile. This guide provides the experimental framework and logical rationale necessary to undertake such an evaluation, ensuring that decisions regarding the future development of novel triazole derivatives are based on robust and scientifically defensible data.

References

  • Joint FAO/WHO Meeting on Pesticide Residues. (n.d.). TRIAZOLE FUNGICIDE METABOLITES TOXICOLOGY. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZxaJfkQTkUbjYeDQ0biCh8wKJrvZGisK7dfJy8G_Vk1nwJdU49xIwl48RHQGuz7IRVlnp-Zpzt9t-ffBFrxxF9P0ECxZmlUVCDtYJQ_c12QUqyJN2iEJSw42XyxV7Cc386GaHKgA9u0WH6OS7134GtM47YGCeXemN7U-EcnGipOFiaEDkvyIHGmtwxYhXfHW30o3eIA2NDTFWHYbIrqEz9PHJ1XJk4A==
  • WuXi AppTec. (2022, November 28). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG84_ifHV9ewEl_Sl8Is69h59XZC2mktx08D8otKXGeGCiQ5jiGLOOKOLIyDs4PqNA4ZZ9_m04KWFJKfo_Vfio_bW3ov0iBNUsF0y79khsD6DqGY7g2ZWcyf911XjMdGpeoiHA6xo-pOOfPn1LFDEALadmoh0HoLqDBA8xc532zC5iFM3NRVbCMG5O-ebEb-6p50mzUd5dY5pBVSjaaQFpj6XgBORjiOWukzrNL1uqFR4w=
  • AAT Bioquest. (n.d.). Ames Test Protocol. Retrieved from https://vertexaisearch.cloud.google.
  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8GZqnJbL1ndTqymJWvjwbwOLO_zMEsKtNbI-skY9MYwzzs1J6wVWazO97r75Bdq6g3VCV2vVIcXy0YGnG0GiEfvmx6rqmvMyiLNoDW_sxPTzgY_XFdvGE0qplHuD4vazipmi7DgVUYgDxIckUn_gtZy8ZuH4x4Xxjs6a5yERmYelQrNU4gbN1nnb6xcgh-D6oIUtcwqMpLT03N1aG_0sib5ShgtMD8RWdICwqyoy6OApO5GHFu0u65UoB_sfaowxqs24E
  • Roy, P. S. (2025, September 20). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZNtmF78c2bKiwpcEtdNugatrsmeEbiaBzKPdoWxNJPp8TEZystFjmOfxKNSqUkfhYJCeNPw6rgksHqQRo8Y0_SIVvp_x54LrK5SLJ7T-dYaqk1o_9JXtkyXmJlM5OomL5F37g5tANyEdxYC-M12HqmpLUAjYZcOtKru-IcPaYYsERhWr5WjE625O__Z9z6jyIfKcM8MTU3jguFse2u9FR1WABJXFMp_W2SzBsrUo3HJWt8A==
  • Xenometrix. (n.d.). In vitro Micronucleus Test, Chromosomal Aberration Assay with Mode of Action. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHovvFG7C_cNrNu-2Uic0hwIMavp2bqyWcwovK3UTgapgebfxH-LhMCsS2y2TcWfv2JoJqYCjRvwAKiPAjiRGrgVxN_S_x-yUiGuiuyRhlEa66HdTUd-0dGwKzahYAt48kDA8uVxuTgxq7tq3xfxYFZtvQfF8-2HfEki6A530VKMTsxOKqpnnoQtUx7
  • International Journal of Pharmaceutical Research and Applications. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1xAvQx_BNYCSV3_QRqUbBTjJyR5IsQCGCJUZEX1usNn7iAPvHogE68tT-0Ec-4mwKh2er8KAq7XLk_1puukNmaYX9XaHSJCKUI41doryZGSuqK4jGUWxmbOm_pPvj0u-srtnn3XTiXnIGc2V4VZNg3gyKLLqqTUJO63_5lZ8_qzEmjVDoamCBXuaCWTG0bWcnZ4DSo_wHMah-aI1qnLgvRpjVp8O-00_V6KwM95zn9qGzVvaRf4XDLIc-aA==
  • Vijay, U., Gupta, S., & Mathur, P. (2018, March 20). Microbial Mutagenicity Assay: Ames Test. Bio-protocol. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsz-MmzKe-bJwJ27E_IOaIrB2MBkJVVZDjfwJHlANnHi3VgEmPWtNv2QB7DQnZWFUpmcMC6ujjV9JTuPfhVq_ThS0qgSgcVgRQIoDcTNz3KUEir5HNp-_9PgmOQhFOmBPU-86eyskxIue6TsY=
  • Biogem. (n.d.). In Vivo and in Vitro Toxicity Studies. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFMkHyS2e8SpR9LiQijhV7F74xYk5OLudHWvAZYl8M0d-FIZoAByPy9uydkzy_-8Lhy9kMuXiHxYSETHHjEflEkHAOvBMFSA_4Plce55oVfKFObr6j4d3COVkqXev57arAp5YNScAy_xqrgF2UkFcxF04Qwe58BnmOzFcUbMHwkc2mVw==
  • U.S. Environmental Protection Agency. (n.d.). Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). EPA Archive. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeqM-BiB08kFy3kWNO2Nkt_c-MAAb4KStqEID2c85ZEXDIYn5Vn6sEXetF5CQhI2Nt7V8mffSVsX-bYmU-t89AgI3bVITpJIpdLF_EhEcjQduv0LTLXG5mTcbR4X6cF-g1ZlhPfnkWbKzfQVDpp51d7zPrZn5bEoht6LUD0UC7Z14=
  • Tox Lab. (n.d.). Study Design of OECD Guideline 420: Acute Oral Toxicity – Fixed Dose Method. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMJoGV9DXkgFdtV_7jhT4k99qlDXB4aXzTl85b36iJjih2TK5QHX5YKSLIz7QsNnFHeAkuqu2oen4QBvqBPPYZFlqxRGoUd7kaYmyYTxnMhzYUfcK3Yl_bi0E3d3S5PuJopuwRTzHu453gPle47RIquXStfVLS6rcM_EL1WPA6JjA0CwTMy_gVTbIA538srGOr8VqG_t2FrP5sWuPsVsw_sXaZlvv9lP0jXO6OLpXZRM=
  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGW0W7byOnHMuALgI5W9ZmqpqgrUXrPPnJrkEMp215GBSvrz7OeXSJdFhLPrNy3X9wXMzbdhFJKDiB9VJbfTXq29yoDAXxAEoieq6JUcEQYTRWP0uKw0j218Q0aVvruznjqz9h7tpbakcOO06WwMmPkVGA1JLKLeds=
  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEptHUqvLfA82Mde5TGPZpTf3FF_Re6-Vat5uveCORsx3hTs3hlx9tNerSt1_EhBiioy1gd9pEyRAUD7J-wq0gutIeb8WkSWdkqwszeVtWkgxgIoebG5yRLDIdeS27QlexLh8DnXG8cH_ZQApBZYbqZBiMmGEnqFFgwdA2VANlrC4MAdBEM-3SWQjiLlV5hqzw=
  • National Institute of Environmental Health Sciences. (2023, April 25). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsoDSr2blNyAeiy09uciZixrVy1nwM7L_SAHivJDvmgqXCFTlchAfnNwMNkN-E3GIeu5ToRFFJPEu20CQRUmQTfeRX5oO3dbIJ18QIUEXXJ7cz3WWnFpFAcMU2H8-cb1VjgRTWnEm5a-kSQZwyeonAH6z16DyXxD-u4VvQQCDYeexoA4-pTWkMdQToxsXCrriT0Q==
  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnSKvughMuo8d21XdrCZmAS5TgtOadsbrvSLPkYtDsEHlifvm5E0J30fQ_TZoN7KIp8e_zCrmk8wKg01Bsyq4Qi1g6iYwOJJHQkYstUD17ZdgOM0HgXsblEJbmHWzWih1lHZ0=
  • Toxicology and Applied Pharmacology. (n.d.). Genotoxicity. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvuI4dvRRedjUOVN2sHrl2T-yHPXRBjPtmKA8Bf1nyL4xlhiO_AzgXraN3id0eaXaNSde32_T2r3PiCRRrhCMjR_dJnZ1xhA8oIpKkJ0vn9q6KStK2jurbonNqYBljxg8Te9-mjuLlp7s69U6wU3LFxb7-YnBhCg6dXCmYHWyeZCfW
  • BenchChem. (2026, March). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Quinazoline Compounds. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5VGRP5EHwjDPZWKIRhP4lR72lKAnDQ4GW2DYMD1k8caRlTDGynvsO8YXj8IsJms93xwF9eQ6yq-sg80pZ3Xr2dxGOUz3c0D2YVqs6joaivu2lffEzVjS09ppJxEin1VNTWVELpkgGit_aWoL6uW-7z28Tfc_xcYFeOYxedbjUf9fMebIm9O5mF2FRDde1Fjn61AIAcSn4d_mYXhU7EJKY7GNvXkK40ctULc4Nl6S6cjTAFfeeY6LsGfVQLWw=
  • European Commission Joint Research Centre. (n.d.). Acute Toxicity. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoMwUpaZjdyDCD7sAkXuwSf1EyZtCwiV1ReMF6PyaAt9PYHn4HXg0aL-FKV5PHrGt1Kw71exNJoHJh42dt2W8wVZjUXf8o1TReSQs0wSOUFjxlADlx94U23q78bHT1lGWRUVSS3-glSa5eZJdVsTWLTUWrpuKq5i9XBl7B3FiQgEM1EzNx_9KgcWgXe8fQ7jbvHixg812_0t5pP48hXF5_3oAHnhXhMMWW2s5VHHyv5h-UR8i63DH9ezwjxbXPCTstQm5S6jFvew1ORQQ8Dx69dnourb6xwB4V-AtUxz-iHEGnNTqsvSeRdAT-NoeShu1-xcGmDraEVjqb5JHdwt27b0FEAsEVkIcXrn1ARxgZp-cG9bStDG2qzyUw69e2gZ9gnv8971GhJEwKJNjqLmqSJk62yVbSsQPj7bHDM8irhbYMM_1UX_ewEAJfeXPpZUTS_XaiKQ2ARqiT
  • Cyprotex - Evotec. (n.d.). In Vitro Micronucleus Test (MNT; HCS CHO-K1). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUpMHvnrZ_fL62_814WwIdduOYAf7AueW_n6IAbkAhVKg7PRNU850eHLij4N7xIn-uMZHFYLqR2rrbpn2tJZrA_G2OSGmawWZmITeMghCK2E6KG1mHZkIveXFVFv_Crrkwez5TevyusFTkIEhJH2qYeIw0wyFVyg7eKXDCuLjMMrWKMfEHtqn2DLIdA5ZqE2iYzOVJrQMC15VJs-1mowWdastfoUR2blqG25Od3d_kSS0yqj9W_v7lHELkQoxrvkLuYA3g90X3HX7TpvjZgvLY_fEJxzdoPoz_xBUIpB2RBNo=
  • Microbe Notes. (2022, August 10). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHujWTU9WLQFpGM5sbIBRdeZ2nk6N3yp5ukfLZL3KdXuSlvouvLrfi9KJt6cD1eY8vG5vKt_SI19-A0ci_dfDwyblMRk3IQ6NaY0PjZmn2ly1J7UlQ3-AEEz6kIbeHh6UuCKQ==
  • BenchChem. (2026, March). Cytotoxicity comparison of novel triazole derivatives against cancer cell lines. Retrieved from https://vertexaisearch.cloud.google.
  • ANSES. (2015, October 27). Advice on toxicological evaluation of 1,2,4-triazole. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDVNe_0iE25k2796-cY2B1rdfE_WaldT-6NidjwbAjVlgsHPKvPdo_HehPVMadL6tAV_XEtftMKNHV6JIqse2zSDwQhF5hwwBSJj524a-IWZglgLtB6zDHvFSeDykJZXFOzyGlMppiuVb9xL8G9hDvWcQljHbNF-9gLzsjcHv01th0N-4UUyHjMup4QS_IT44H41zPkY8=
  • Oxford Academic. (2017, May 15). Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHP6w1sAGnX4ylz0luMUjlwI4cgGZaD700E4lZ6ojLEwCcnIhYnQATfxjNfmLCypPRhG_s9CTHxE0SadI4uEj-WmVqkXeUVtP-5w7GUZ3ujhFM7BFPQUF5rUurtcuimLrUNl62Fr_0Eas0DvbikmIDMwTep_A==
  • YesWeLab. (2025, October 14). OECD acute toxicity tests: an overview of the guidelines. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTK8kcRpi54S2XTwM74aooU-fayvdg4nX3RGsZQ2xz9KB_xwGS4wMuYyKupFocvhcyg-v0trzC2e6hV64UtE1Y95yMnLghfzBsStRlbDAOHuS27sK3luMLYiqwX8CuMuiS2fKx1BBq0MI80neooRg6UNVrAkg=
  • National Toxicology Program. (2001, December 17). OECD GUIDELINE FOR TESTING OF CHEMICALS - 423. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqPTjToZAE3wuD4wLJ6Tfs12ZRQHyhuoXXKKH-LkPk-VtsvxGezk3H6tGDaTfTj1PLSAXEBPeNiFjIcfFdTu8g2VO6vJXaedk1W3igFm63xDk-mDExnsClyFEDRHWDJJ6GwIScDvzhBdFXGPputwwJ8M7WQc1AXk0h4immmFDQpogFkekt3x5oGJBzh5Ty_Q529pQp
  • National Center for Biotechnology Information. (n.d.). Micronucleus Assay: The State of Art, and Future Directions. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWu2r02G91tV4oB9pg6dCUg4p7lmsAJNEbRAMkuCDSsGZY6NyqgXHUE6haolJioDScAlV1bo_L8HNfbz-1hSpJWZ5-6VqGidHCCdYkKHjfH7wx6pEugCGdlmzuOEDJy1_bs8Okz74Ki3aWwkQ=
  • MDPI. (2025, December 5). A Systematic Review on the Toxicology of European Union-Approved Triazole Fungicides in Cell Lines and Mammalian Models. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1gaKBETKDsu3zlH64be-UHAG9CoiFlHWlidxI0SryB8GlIrL1r7drc7wbN1p9DSTzvtb4-yr259JXARXwr8AGtJwX77R455wz-2JGrv58f4dWWhe0M4zg5t2SeLQxZcz7Tg==
  • PubChem. (n.d.). 3,5-Dibromo-4H-1,2,4-triazole. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqUwPJpKxVbE7mr8DlVEKOnqIPuA2Esv72PkiRS8uJu87JrFdiN_-toVFl7_aTGZ-7eC44jcERxnwY9rO1fXc12_-fm6snE17DGwPg4oQ-xVbhAqx2E8W2ssbrr6lW4vpFrt072WP2eO_WBdQHDhBd7EaMwU8HxWU4JsQeIowKpebd
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3,5-Dibromo-1H-1,2,4-triazole. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuNJgNIsmfHfTDAornVraTkh5uzlhDswfaVcQeClS_RPhMjNYo0V-s3uQ0-F9KIP79XJ7cc5vF_n9BKO_-pFsAYCxc8pqpJ6knEwBSVNqRe7boNDu-KQM1MkUYHLa-aMkNcGOc6w74X0v4dewzSkg3z5wQDLY3x9QJMjmXLDvqDR-E-JIjfgZoZch2Ov3x6i4r86TUYt37APm0exTQFsJo8U5zBfgR6FhvGuhb3v-FK4bxP12Ec2IVphuwjc5BKmPPMdnt6IoOgzCJz2lI4LI-Xw2wiA2wo09gxQ==
  • Australian National Industrial Chemicals Notification and Assessment Scheme. (2016, July 1). 1H-1,2,4-Triazole: Human health tier II assessment. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfo3AS3Lgla-Az4hg9ZradFA-uf4ndKj0swFLHrlCLyFFPC4Ap1Ed1Ufwi7Ld3zVA2ZYr4PZcGf9CwnJyn_Ob71LOWGCdsc6hpWBeBccM1-9Hwo19V7rGzLuTlPKAs8yhMgCgdoStkYeFulj2O2Yg8xeWgsYE21Qb2EEJ2kxnoOG199jfQcy1hX-zgaHGDB6oaA4Tu5e9ajy0LMmNvxahEN3YPO-kYRgntgNilNu6GiGg46hxwGhQ=
  • BenchChem. (2025). Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol for Researchers. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGp5IKKZPKdvS8o1t8dXyDZIK8U6nL0SJvdniXhl0bWY8qFAgkQA23VQtUocJUTQa9Vkmp6tZyGgHS8sULPASeKdeaLgoUOubDP3w5DebinBL_D3qrKpocX0Dy6Ur7lnSHS9QzDTe29n8c8vE4Ju1ECDhPMWiigFoMF0s_LtODOAGC2TRLFbgDIGkPA6jA1TiBzpEnz7ASiAf0fIVWDbwX8awYFyFSIhzQ=

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3,5-Dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole

This guide provides essential, immediate safety and logistical information for the proper disposal of 3,5-Dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole. Designed for researchers, scientists, and drug development professio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 3,5-Dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety protocols to ensure the safe management of this hazardous chemical waste. Adherence to these procedures is paramount for laboratory safety and environmental protection.

Hazard Assessment and Profile

Understanding the potential hazards of 3,5-Dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole is the foundation of its safe disposal. Based on the data for the structurally similar 3,5-Dibromo-1H-1,2,4-triazole, this compound is considered hazardous.[1]

Key Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

  • Environmental Hazards: As a halogenated aromatic compound, it is expected to be persistent in the environment and potentially harmful to aquatic life.[2]

Due to these hazards, 3,5-Dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole must be treated as hazardous waste .[3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 3,5-Dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole for disposal, all personnel must be equipped with the appropriate PPE.

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact with the chemical.[1]
Skin and Body Protection Lab coat, long pants, and closed-toe shoes.Minimizes skin exposure.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be necessary if dust is generated.Prevents inhalation of potentially harmful dust or vapors.[1]

Segregation and Collection of Waste

Proper segregation of chemical waste is crucial for safety and cost-effective disposal.

Step-by-Step Waste Collection:

  • Designated Waste Container: Use a dedicated, clearly labeled, and sealable container for 3,5-Dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole waste.[4] The container must be compatible with the chemical; a polyethylene container is a suitable option.[5]

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "3,5-Dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole".[6] The label should also indicate the associated hazards (e.g., "Toxic," "Irritant").

  • Waste Segregation: Do not mix this waste with non-hazardous waste or other types of chemical waste, particularly non-halogenated solvents.[3][7] Keeping halogenated and non-halogenated waste streams separate is often more cost-effective for disposal.[7]

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect pure compound, contaminated lab supplies (e.g., gloves, weigh boats, filter paper) in a designated solid hazardous waste container.[6]

    • Aqueous Waste: Aqueous solutions containing this compound should be collected as hazardous aqueous waste.[6]

  • Container Management: Keep the waste container tightly closed when not in use and store it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][6]

The following diagram illustrates the decision-making process for waste segregation:

WasteSegregation Start Waste Generated IsSolid Is the waste solid or a contaminated disposable? Start->IsSolid IsLiquid Is the waste a liquid solution? IsSolid->IsLiquid No SolidWaste Collect in labeled 'Halogenated Solid Waste' container IsSolid->SolidWaste Yes AqueousWaste Collect in labeled 'Halogenated Aqueous Waste' container IsLiquid->AqueousWaste Yes Store Store in designated Satellite Accumulation Area SolidWaste->Store AqueousWaste->Store

Caption: Waste Segregation Workflow.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.[3]

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

  • Containment:

    • Dry Spills: Carefully sweep or vacuum the material. Avoid generating dust.[3] Use a vacuum cleaner equipped with a HEPA filter.

    • Liquid Spills: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[4]

  • Decontamination: Clean the spill area thoroughly with soap and water.[3]

  • Disposal: Dispose of all cleanup materials, including contaminated absorbents and PPE, as hazardous waste according to your institution's guidelines.[4]

Final Disposal Procedures

The final disposal of 3,5-Dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole must be handled by a licensed professional waste disposal service.

Step-by-Step Disposal Workflow:

  • Containerize and Store: Ensure all waste is in properly labeled and sealed containers. Store these containers in a designated Satellite Accumulation Area (SAA) in your laboratory.[8]

  • Arrange for Pickup: Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup.[3]

  • Documentation: Complete any required hazardous waste disposal forms, accurately identifying the contents of the container.[9]

  • Disposal Method: The most common and effective disposal method for halogenated organic compounds is high-temperature incineration at a permitted hazardous waste facility.[3][10] This process is designed to break down the compound into less harmful substances.

The overall disposal workflow can be visualized as follows:

DisposalWorkflow Start Generation of 3,5-Dibromo-1-(2-phenylpropyl)- 1H-1,2,4-triazole Waste PPE Don Appropriate PPE Start->PPE Segregate Segregate into Labeled Halogenated Waste Container PPE->Segregate Store Store in Satellite Accumulation Area Segregate->Store ContactEHS Contact EHS for Pickup Store->ContactEHS Documentation Complete Waste Disposal Forms ContactEHS->Documentation Pickup Licensed Waste Hauler Pickup Documentation->Pickup Disposal Incineration at Permitted Facility Pickup->Disposal

Caption: Overall Disposal Workflow.

Regulatory Compliance

Disposal of this chemical is regulated by federal and state agencies, including the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[11][12] It is the responsibility of the waste generator to ensure compliance with all applicable regulations.

References

  • Sciencemadness Wiki. Proper disposal of chemicals. Available from: [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available from: [Link]

  • Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res. Available from: [Link]

  • Hazardous Waste Experts. Laboratory Waste Disposal: A Quick Overview. Available from: [Link]

  • PubMed. Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Available from: [Link]

  • University of North Carolina at Pembroke. Laboratory Waste Management Guidelines. Available from: [Link]

  • Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available from: [Link]

  • Hazardous Waste Experts. A Primer On Laboratory Waste Disposal. Available from: [Link]

  • Inchem.org. ICSC 0682 - 1,2,4-TRIAZOLE. Available from: [Link]

  • Environment, Health and Safety, University of South Carolina. 7.2 Organic Solvents. Available from: [Link]

  • Braun Research Group, Northwestern University. Halogenated Solvents - Standard Operating Procedure. Available from: [Link]

  • Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Overview. Available from: [Link]

Sources

Handling

Technical Safety &amp; Logistics Bulletin: Handling 3,5-Dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Hazard Classification: Uncharacterized Halogenated API Intermediate (Treat as OEB 3/4 Equivalent) As a Senior Application Scientist, I fr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Hazard Classification: Uncharacterized Halogenated API Intermediate (Treat as OEB 3/4 Equivalent)

As a Senior Application Scientist, I frequently consult with drug development teams on the safe handling of novel, uncharacterized active pharmaceutical ingredient (API) intermediates. 3,5-Dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole presents a unique convergence of structural hazards. Because comprehensive toxicological data (e.g., a standardized SDS) is rarely available for niche or newly synthesized intermediates, we must apply the precautionary principle: all substances of unknown toxicity must be treated as highly toxic [1].

This guide provides the mechanistic rationale, quantitative Personal Protective Equipment (PPE) requirements, and step-by-step logistical workflows necessary to handle this compound without compromising personnel safety or scientific integrity.

Mechanistic Hazard Profiling

To understand the required PPE, we must first deconstruct the molecule's structure-activity relationship (SAR) as it pertains to occupational exposure:

  • 1,2,4-Triazole Core: Azole heterocycles are frequently associated with target organ toxicity (particularly hepatotoxicity) and potential reproductive hazards in pharmaceutical contexts.

  • 3,5-Dibromo Substitution: Halogenated heteroaromatics are highly electrophilic. They act as potent skin and eye irritants (GHS Category 2) and are known dermal sensitizers. Furthermore, brominated powders are notorious for static charge buildup, increasing the risk of invisible aerosolization during weighing.

  • 2-Phenylpropyl Tail: This bulky, non-polar group drastically increases the molecule's lipophilicity (LogP). Causality: A high LogP means the compound acts as its own permeation enhancer. If the powder contacts moisture on the skin, the lipophilic tail drags the reactive dibromotriazole pharmacophore rapidly through the stratum corneum. This structural feature is precisely why single-layer standard nitrile gloves will fail rapidly due to chemical breakthrough.

Structural Hazard Logic & Mitigation

HazardLogic Compound 3,5-Dibromo-1-(2-phenylpropyl) -1H-1,2,4-triazole Core 1,2,4-Triazole Core (Target Organ Toxicity) Compound->Core Halogens 3,5-Dibromo Substitution (Severe Irritant) Compound->Halogens Tail 2-Phenylpropyl Group (High Lipophilicity) Compound->Tail Dermal Rapid Dermal Absorption Halogens->Dermal Toxicity Resp Aerosolization Risk Halogens->Resp Irritation Tail->Dermal Enhances PPE_Gloves Double Nitrile Gloves Dermal->PPE_Gloves Mitigated by PPE_Resp PAPR / Fume Hood Resp->PPE_Resp Mitigated by

Structural hazards of the dibrominated triazole and required PPE mitigation strategies.

Quantitative PPE & Containment Matrix

OSHA regulations mandate a rigorous hazard assessment before initiating any laboratory work with novel chemicals [2]. Based on the lipophilic and halogenated nature of this compound, the following PPE matrix must be strictly adhered to:

Operational ScalePrimary Engineering Control (PEC)Hand Protection (Glove Matrix)Respiratory ProtectionBody Protection
Analytical Weighing (<1g) Class II Type B2 BSC or Powder Weighing IsolatorDouble-gloved: Inner 4-mil nitrile, Outer 8-mil extended-cuff nitrile.N95 or N100 (if handled outside isolator for transit).Disposable Tyvek sleeves over standard lab coat.
Bulk Synthesis/Prep (>1g) Negative Pressure Glovebox / IsolatorDouble-gloved: Inner 4-mil nitrile, Outer heavy-duty Neoprene.Powered Air-Purifying Respirator (PAPR) with HEPA/Organic Vapor cartridges.Full disposable Tyvek suit (impermeable).
Spill Response N/A (Room Evacuation)Triple-gloved: Inner nitrile, middle Neoprene, outer heavy-duty butyl rubber.PAPR required.Full disposable Tyvek suit + chemical-resistant booties.

Operational Workflow: High-Containment Handling

NIOSH guidelines for handling uncharacterized active pharmaceutical ingredients mandate that manipulation must follow strict handling requirements, including negative pressure storage and primary engineering controls [3].

Follow this self-validating protocol to ensure zero occupational exposure during standard laboratory preparation:

Step 1: Pre-Operation Setup & Static Mitigation

  • Verify the inward face velocity of the Biological Safety Cabinet (BSC) or powder isolator (must be 100 fpm).

  • Place an anti-static ionizing bar directly next to the analytical balance.

    • Causality: Brominated powders hold significant static charge. When a metal spatula approaches, the powder can "jump," creating an invisible, highly toxic aerosol cloud. The ionizing bar neutralizes this charge, ensuring the powder behaves predictably.

  • Line the workspace with plastic-backed absorbent bench paper to capture micro-spills.

Step 2: PPE Donning & Material Transfer

  • Don PPE according to the matrix above (Analytical Weighing). Ensure the outer glove cuff is pulled over the Tyvek sleeve to eliminate skin exposure at the wrist.

  • Transfer the sealed vial of 3,5-Dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole into the containment zone. Do not open the vial outside of the negative-pressure environment.

Step 3: Weighing and Solubilization (In-Situ)

  • Tare a sealed weighing boat or use a Closed System Drug-Transfer Device (CSTD).

  • Carefully dispense the required mass.

  • Critical Step: Do not transport the dry powder across the lab. Instead, introduce your primary reaction solvent (e.g., DMSO, DMF, or DCM) directly into the weighing vessel inside the containment zone.

    • Causality: Solubilizing the intermediate immediately eliminates the inhalation hazard associated with fine powders, converting a high-risk powder transfer into a manageable liquid transfer.

Step 4: Decontamination

  • Wipe down the exterior of the sealed solution vial with a 10% sodium hypochlorite (bleach) wipe, followed by a 70% isopropanol wipe, before removing it from the hood.

  • Carefully fold the bench paper inward and dispose of it in the designated halogenated waste bin.

Spill Response & Halogenated Waste Disposal Plan

In the event of a breach or spill, standard organic cleanup protocols are insufficient. Brominated compounds pose severe environmental risks and require specialized neutralization and disposal.

Immediate Spill Response Protocol:

  • Isolate: If >5g of powder is spilled outside of a containment hood, immediately evacuate the laboratory and allow the HVAC system to clear ambient aerosols for 30 minutes.

  • Upgrade PPE: Re-enter only while wearing a PAPR and a full chemical-resistant suit.

  • Wet-Wiping (No Sweeping): Never use a brush or broom, which will aerosolize the API. Gently cover the powder with absorbent pads. Slowly pour a compatible solvent (e.g., isopropanol) over the pads to wet the powder and dissolve it into the matrix.

  • Chemical Decontamination: Wipe the spill zone with a 10% sodium hypochlorite solution. The oxidative power of bleach helps degrade the active triazole ring, neutralizing the compound's biological activity. Follow with a soap and water wash.

Logistical Disposal Plan:

  • Segregation: All waste containing 3,5-Dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole must be strictly segregated into Halogenated Organic Waste containers.

  • Causality for Strict Segregation: If brominated compounds are mixed with standard organic waste and incinerated at standard temperatures, they can catalyze the formation of polybrominated dibenzodioxins (PBDDs) and dibenzofurans (PBDFs)—some of the most potent environmental toxins known. They must be routed to specialized high-temperature ( >1100∘C ) hazardous waste incinerators equipped with rapid-quench scrubbers.

References

  • National Research Council. "Working with Chemicals." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories." United States Department of Labor. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). "Managing Hazardous Drug Exposures: Information for Healthcare Settings." Centers for Disease Control and Prevention. [Link]

© Copyright 2026 BenchChem. All Rights Reserved.